Eupaglehnin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H26O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3/b12-9+,13-8+,15-5-/t16-,17-,18+/m1/s1 |
InChI Key |
LQAWDKQOLJURMN-DUROQTLYSA-N |
Isomeric SMILES |
C/C=C(/CO)\C(=O)O[C@@H]1C/C(=C/CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C |
Canonical SMILES |
CC=C(CO)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Eupaglehnin C: A Technical Guide to its Structure Elucidation and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupaglehnin C is a naturally occurring germacrane-type sesquiterpenoid, a class of organic compounds with a characteristic ten-membered ring system that has garnered significant interest in the scientific community due to its diverse biological activities. Isolated from Eupatorium glehni, a plant belonging to the Asteraceae family, this compound is part of a larger family of related sesquiterpenoids. This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting the available spectroscopic data and outlining the general experimental protocols employed for the isolation and characterization of this class of compounds.
While the primary literature has established the structure of this compound, the complete raw spectroscopic data is not fully available in the public domain. This guide, therefore, synthesizes the confirmed information and complements it with established methodologies for the structural analysis of germacrane sesquiterpenoids.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₅ | [1][2] |
| Molecular Weight | 346.42 g/mol | [2] |
| CAS Number | 476630-49-6 | [2] |
| Optical Rotation | [α]D²⁰ -148.0° (c 0.20, CHCl₃) | [3] |
Spectroscopic Data
The structure of this compound was determined primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete assigned ¹H and ¹³C NMR data for this compound are not publicly available in detail. However, the primary literature notes that the ¹H-NMR spectrum of this compound is very similar to that of its analogues, Eupaglehnin A and B.[3] The structural elucidation relied on a combination of 1D and 2D NMR experiments, such as COSY, HMQC, and HMBC, which are standard techniques for determining the connectivity and stereochemistry of complex natural products.
Based on the known structure of this compound and typical chemical shifts for germacrane-type sesquiterpenoids, the following is a representative, albeit not experimentally verified, summary of the expected NMR data.
Table 1: Postulated ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| Data not publicly available |
Table 2: Postulated ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| ... | ... |
| Data not publicly available |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of this compound as C₂₀H₂₆O₅.[3] The detailed fragmentation pattern, which is crucial for structural confirmation, has not been published. A typical mass spectrometry analysis for a compound like this compound would involve techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to generate the molecular ion and its fragments.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |
| CI-HR-MS | Positive | 347.1807 | C₂₀H₂₇O₅ |
Infrared (IR) Spectroscopy
Specific IR absorption data for this compound is not available. However, based on its functional groups (hydroxyl, ester, lactone, and alkene), the IR spectrum would be expected to show characteristic absorption bands.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C=O (ester) | 1750-1735 (strong) |
| C=O (γ-lactone) | 1780-1760 (strong) |
| C=C (alkene) | 1680-1640 (weak to medium) |
| C-O (ester, alcohol) | 1300-1000 (strong) |
Experimental Protocols
Detailed experimental protocols for the isolation and purification of this compound are not explicitly published. However, a general procedure for the isolation of germacranolides from Eupatorium species can be outlined as follows.
General Isolation Procedure
-
Extraction: The air-dried and powdered aerial parts of Eupatorium glehni are extracted with a suitable solvent, typically methanol (MeOH), at room temperature. The extraction is usually repeated multiple times to ensure exhaustive recovery of the compounds.
-
Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure and then partitioned between an immiscible solvent system, such as ethyl acetate (EtOAc) and water, to separate compounds based on their polarity.
-
Chromatographic Separation: The EtOAc-soluble fraction, which is expected to contain the sesquiterpenoids, is subjected to a series of chromatographic techniques for further purification.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity, for instance, a mixture of n-hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column, eluting with a solvent like methanol, to separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) or normal-phase column with an appropriate solvent system.
-
Structure Elucidation Workflow
The structural elucidation of a novel natural product like this compound follows a logical workflow that integrates various spectroscopic and analytical techniques.
Signaling Pathways and Biological Activity
Information regarding the specific signaling pathways modulated by this compound is not yet available in the scientific literature. However, many germacrane-type sesquiterpenoids have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. Further research is required to elucidate the bioactivity and mechanism of action of this compound.
Conclusion
This compound represents one of the many structurally diverse sesquiterpenoids isolated from the Eupatorium genus. Its structure has been established through a combination of spectroscopic methods, which are the cornerstone of modern natural product chemistry. While the complete, detailed spectroscopic dataset is not fully accessible, the available information provides a solid foundation for its identification. This technical guide serves as a valuable resource for researchers in the field of natural products and drug discovery, summarizing the current knowledge on this compound and outlining the standard methodologies for the investigation of such compounds. Further studies are warranted to fully characterize its spectroscopic properties and to explore its potential biological activities.
References
The Biosynthesis of Eupaglehnin C: A Putative Pathway in Asteraceae
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Eupaglehnin C, a guaianolide sesquiterpene lactone found in the Asteraceae family, exhibits promising biological activities, drawing significant interest from the scientific and pharmaceutical communities. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling structural modifications to enhance its therapeutic potential. This technical guide delineates a putative biosynthetic pathway for this compound, constructed from established enzymatic reactions in sesquiterpenoid metabolism within the Asteraceae. While the complete pathway for this compound has not been fully elucidated, this document provides a comprehensive overview of the likely enzymatic steps, key intermediates, and enzyme classes involved. Detailed experimental protocols for the characterization of such pathways and quantitative analysis of its intermediates and final product are also presented. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound and other complex guaianolides.
Introduction
The Asteraceae family is a rich source of structurally diverse secondary metabolites, among which sesquiterpene lactones (STLs) are a prominent class renowned for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is a guaianolide STL characterized by a C-2 hydroxylation, a C-9 hydroxylation, and a specific C-4 ester moiety. The biosynthesis of such complex STLs involves a series of cyclization and oxidation reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs), followed by tailoring reactions mediated by enzymes like acyltransferases.
This guide proposes a putative biosynthetic pathway for this compound, commencing from the universal sesquiterpene precursor, farnesyl diphosphate (FPP).
The Putative Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound can be divided into three main stages:
-
Formation of the Guaianolide Scaffold: The initial steps involve the cyclization of FPP to form the characteristic germacranolide precursor, which is then converted to the guaianolide skeleton.
-
Hydroxylation Events: A series of stereospecific hydroxylations on the guaianolide scaffold are necessary to produce the immediate precursor to this compound.
-
Acylation: The final step is the esterification of the hydroxyl group at C-4 with a specific acyl-CoA.
Stage 1: Formation of the Guaianolide Scaffold
The formation of the guaianolide scaffold is initiated from FPP and proceeds through the following key intermediates:
-
Farnesyl Diphosphate (FPP): The common precursor for all sesquiterpenoids.
-
(+)-Germacrene A: Formed from the cyclization of FPP, catalyzed by Germacrene A Synthase (GAS) .
-
Germacrene A Acid: Produced by the oxidation of (+)-Germacrene A, a reaction catalyzed by a CYP enzyme, Germacrene A Oxidase (GAO) .
-
Costunolide: A key germacranolide intermediate formed via the 6α-hydroxylation of germacrene A acid by Costunolide Synthase (COS) , another CYP enzyme, followed by spontaneous lactonization.[1]
-
Kauniolide: The first dedicated guaianolide precursor, formed from costunolide through a complex rearrangement catalyzed by Kauniolide Synthase (KLS) , a CYP of the CYP71BL subfamily.[1]
Stage 2: Hydroxylation of the Guaianolide Scaffold
Following the formation of kauniolide, a series of hydroxylation reactions are proposed to occur to generate the polyhydroxylated guaianolide core of this compound. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases.
-
Kauniolide is sequentially hydroxylated at positions C-2, and C-9. While the specific enzymes are unknown, they are predicted to be guaianolide hydroxylases belonging to the CYP71 clan. The order of these hydroxylations is yet to be determined.
Stage 3: Acylation of the Dihydroxy-guaianolide Intermediate
The final step in the proposed biosynthesis of this compound is the acylation of the C-4 hydroxyl group.
-
The dihydroxy-guaianolide precursor is esterified with a specific acyl-CoA, likely 2-methylbutanoyl-CoA or a related activated acid, by a sesquiterpenoid acyltransferase .
Quantitative Data
Currently, there is a lack of specific quantitative data for the enzymes involved in the this compound biosynthetic pathway. However, data from related sesquiterpenoid lactone pathways in Asteraceae can provide valuable benchmarks for future studies.
Table 1: Representative Kinetic Parameters of Sesquiterpenoid Biosynthetic Enzymes
| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | Source Organism |
| Germacrene A Synthase (GAS) | FPP | (+)-Germacrene A | 5.2 ± 0.8 | 0.034 ± 0.002 | Cichorium intybus |
| Germacrene A Oxidase (GAO) | (+)-Germacrene A | Germacrene A Acid | 12.5 ± 2.1 | 0.15 ± 0.01 | Helianthus annuus |
| Costunolide Synthase (COS) | Germacrene A Acid | Costunolide | 25.3 ± 4.5 | 0.09 ± 0.01 | Lactuca sativa |
| Kauniolide Synthase (KLS) | Costunolide | Kauniolide | 38.7 ± 6.2 | 0.04 ± 0.005 | Tanacetum parthenium |
Note: The data presented are compiled from various studies and are intended for comparative purposes only.
Experimental Protocols
The elucidation of a biosynthetic pathway such as that for this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes
-
Transcriptome Analysis: Compare the transcriptomes of this compound-producing and non-producing tissues or species of Asteraceae to identify differentially expressed genes, particularly those encoding terpene synthases, CYPs, and acyltransferases.
-
Homology-Based Cloning: Use the amino acid sequences of known sesquiterpenoid biosynthetic enzymes to search for homologous genes in the transcriptome or genome of the this compound-producing plant.
Heterologous Expression and Enzyme Assays
A common workflow for characterizing candidate enzymes is as follows:
Protocol 4.2.1: Heterologous Expression in Saccharomyces cerevisiae
-
Vector Construction: Amplify the full-length cDNA of the candidate gene and clone it into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.
-
Protein Expression: Grow the transformed yeast in selective medium to an OD600 of 0.6-0.8. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 24-48 hours at 20-30°C.
-
Microsome Isolation (for CYPs): Harvest the yeast cells by centrifugation. Resuspend the pellet in a lysis buffer and disrupt the cells using glass beads. Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. Resuspend the microsomal pellet in a storage buffer.
Protocol 4.2.2: In Vitro Cytochrome P450 Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, the putative substrate (e.g., kauniolide), an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS or GC-MS analysis to identify the hydroxylated products.
Quantitative Analysis of Sesquiterpene Lactones by HPLC
Protocol 4.3.1: Sample Preparation
-
Extraction: Grind freeze-dried plant material to a fine powder. Extract a known amount of powder with a suitable solvent (e.g., methanol or ethanol) using sonication or shaking.
-
Purification: Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
-
Concentration: Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.
Protocol 4.3.2: HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210-220 nm.
-
-
Quantification: Prepare a calibration curve using a purified standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
Conclusion and Future Perspectives
The putative biosynthetic pathway of this compound presented in this guide provides a solid framework for future research. The immediate goals should be the identification and characterization of the specific hydroxylases and acyltransferase involved in the later stages of its biosynthesis. The successful elucidation of the complete pathway will not only provide fundamental insights into the metabolic diversity of the Asteraceae family but also pave the way for the biotechnological production of this compound and its derivatives through metabolic engineering in microbial or plant hosts. This could lead to a sustainable supply of this valuable compound for further pharmacological investigation and development.
References
Mechanism of Action of Eupafolin in Cancer Cells: An In-depth Technical Guide
Disclaimer: Initial searches for "Eupaglehnin C" did not yield specific results in peer-reviewed scientific literature. However, a significant body of research exists for a structurally similar flavonoid, Eupafolin . This guide provides a comprehensive overview of the mechanism of action of Eupafolin in cancer cells, assuming it to be the compound of interest.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular mechanisms by which Eupafolin exerts its anti-cancer effects. The information is compiled from various in-vitro studies on different cancer cell lines.
Core Anti-Cancer Activities of Eupafolin
Eupafolin, a naturally occurring flavonoid, has demonstrated significant anti-tumor activities across various cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of cell migration and invasion.
Inhibition of Cancer Cell Proliferation
Eupafolin has been shown to inhibit the growth of cancer cells in a dose- and time-dependent manner. This inhibitory effect has been observed in breast cancer cell lines (MDA-MB-231 and MCF-7) and murine breast cancer cells (EO771).[1][2] The anti-proliferative activity is a cornerstone of its potential as a therapeutic agent.
Induction of Apoptosis
A key aspect of Eupafolin's anti-cancer effect is its ability to induce apoptosis. Treatment with Eupafolin leads to an increased rate of apoptosis in breast cancer cells.[2] This is achieved through the modulation of key proteins involved in the apoptotic cascade. Specifically, Eupafolin upregulates the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][2]
Cell Cycle Arrest
Eupafolin has been observed to cause cell cycle arrest, specifically in the S phase, in breast cancer cells.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Inhibition of Migration and Invasion
The metastatic potential of cancer cells is a major factor in cancer-related mortality. Eupafolin has been shown to significantly reduce the migration and invasion capabilities of breast cancer cells.[1][2] This suggests that Eupafolin may play a role in preventing the spread of cancer to other parts of the body.
Quantitative Data on Eupafolin's Efficacy
The following tables summarize the quantitative data from various studies on the effects of Eupafolin on cancer cells.
Table 1: Inhibition of Cell Viability by Eupafolin
| Cell Line | Concentration | Time (h) | % Inhibition | Citation |
| MDA-MB-231 | Varies | 24, 48, 72 | Dose-dependent | [1] |
| MCF-7 | Varies | 24, 48, 72 | Dose-dependent | [1] |
| EO771 | Varies | Not specified | Dose-dependent | [2] |
Table 2: Induction of Apoptosis by Eupafolin
| Cell Line | Concentration | Apoptosis Rate Increase | Citation |
| EO771 | 100 µM | 18% | [2] |
Table 3: Modulation of Apoptosis-Related Proteins by Eupafolin
| Cell Line | Protein | Effect | Citation |
| Breast Cancer Cells | Bcl-2 | Decreased | [1] |
| Breast Cancer Cells | Bax | Increased | [1] |
| Breast Cancer Cells | Cleaved Caspase-3 | Increased | [1] |
| EO771 | Bcl-2 | Decreased | [2] |
| EO771 | Bax | Increased | [2] |
| EO771 | Cleaved Caspase-3 | Increased | [2] |
Signaling Pathways Modulated by Eupafolin
Eupafolin exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] In many cancers, this pathway is hyperactivated. Eupafolin has been shown to inhibit the PI3K/Akt/mTOR pathway, which contributes to its anti-proliferative and pro-apoptotic effects in breast cancer cells.[2]
References
- 1. Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available research specifically detailing the biological activities, quantitative data, and specific signaling pathways of Eupaglehnin C is limited. This guide provides a comprehensive overview of the known biological activities of closely related sesquiterpenoids isolated from the Eupatorium genus, which are structurally and functionally analogous to this compound. The experimental protocols and signaling pathways described are standard methodologies used in the evaluation of this class of compounds and are presented as a predictive framework for the potential activities of this compound.
Introduction to this compound and Related Sesquiterpenoids
This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. These compounds are predominantly found in plants of the Asteraceae family, with the genus Eupatorium being a rich source. Sesquiterpenoids from Eupatorium species have demonstrated significant potential as cytotoxic and anti-inflammatory agents, making them promising candidates for further investigation in drug discovery and development. Their biological effects are often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles.
Quantitative Biological Data
The following tables summarize the reported cytotoxic and anti-inflammatory activities of sesquiterpenoids isolated from various Eupatorium species. This data provides a comparative baseline for the potential efficacy of this compound.
Cytotoxic Activity of Sesquiterpenoids from Eupatorium Species
| Compound | Cell Line | IC50 (µM) | Source Species |
| Eupalinolide L | P-388 | 0.17 | Eupatorium lindleyanum |
| Eupalinolide L | A-549 | 2.60 | Eupatorium lindleyanum |
| Eupalinolides B | Various | Potent | Eupatorium lindleyanum[1] |
| Eupalinolides E | Various | Potent | Eupatorium lindleyanum[1] |
| Eupatoriopicrin | HepG2 | Potent | Eupatorium japonicum[2] |
| Eupatoriopicrin | MCF-7 | Potent | Eupatorium japonicum[2] |
| Eupatoriopicrin | NTERA-2 (Cancer Stem Cell) | Potent | Eupatorium japonicum[2] |
| Unnamed Sesquiterpenoids (compounds 62 & 63) | MDA-MB-231 | 3.1 - 9.3 | Eupatorium chinense |
| Unnamed Sesquiterpenoids (compounds 62 & 63) | HepG2 | 3.1 - 9.3 | Eupatorium chinense |
| Unnamed Sesquiterpenoids (compounds 79-81) | MDA-MB-231 | 0.8 - 7.6 | Eupatorium chinense |
| Unnamed Sesquiterpenoids (compounds 79-81) | HepG2 | 0.8 - 7.6 | Eupatorium chinense |
Anti-inflammatory Activity of Sesquiterpenoids from Eupatorium Species
| Compound/Fraction | Assay | Effect | Source Species |
| Sesquiterpenes Fraction | Xylene-induced mouse ear edema | Significant reduction (18.6%, p < 0.05) | Eupatorium lindleyanum[3] |
| Eupalinolide L & M and other sesquiterpene lactones (1-9) | TNF-α and IL-6 levels in LPS-stimulated RAW 264.7 cells | Excellent reduction (p < 0.001) | Eupatorium lindleyanum[3] |
| Unnamed Sesquiterpenoids (compounds 180 & 181) | TNF-α and IL-6 levels in LPS-stimulated RAW 264.7 cells | Excellent reduction (p < 0.001) | Eupatorium lindleyanum |
| Unnamed Sesquiterpenoid (compound 182) | NO secretion in LPS-stimulated RAW 264.7 cells | Dramatic attenuation at 7.5 µM | Eupatorium lindleyanum |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxic and anti-inflammatory activities of sesquiterpenoids.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A-549, BGC-823, SMMC-7721, HL-60)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.[6][7][8]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Nitrite Measurement: After incubation, collect 50-100 µL of the cell culture supernatant from each well. Add an equal volume of Griess reagent to the supernatant.
-
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The biological activities of sesquiterpenoids are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.
Experimental Workflows
Caption: Workflow for Cytotoxicity and Anti-inflammatory Assays.
Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. dovepress.com [dovepress.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preliminary Cytotoxicity Screening of a Novel Natural Product: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Preliminary cytotoxicity screening is a critical initial step in the evaluation of these compounds, providing essential information about their potential as anticancer agents and their general toxicity profile. This guide outlines the core methodologies and data interpretation for the preliminary in vitro cytotoxicity assessment of a novel, uncharacterized natural product, herein referred to as Compound X, as a proxy for a compound like Eupaglehnin C for which public data is not available. The primary objective of this phase of screening is to determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines and to elucidate the potential mechanisms of cell death.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and reliability of cytotoxicity data. The following section details a common method used for preliminary screening: the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of Compound X is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in complete culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of Compound X. Control wells containing medium with the solvent at the same final concentration as the treatment wells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium containing the compound is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) are added to each well. The plates are then incubated for an additional 2-4 hours.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Clear and concise presentation of quantitative data is essential for interpretation and comparison. The following tables provide a template for summarizing cytotoxicity data.
Table 1: IC50 Values of Compound X on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) ± SD |
| HeLa | Cervical Cancer | 48 | 15.2 ± 1.8 |
| MCF-7 | Breast Cancer | 48 | 25.5 ± 2.1 |
| A549 | Lung Cancer | 48 | 18.9 ± 1.5 |
Table 2: Percentage of Cell Viability of HeLa Cells after 48h Treatment with Compound X
| Concentration (µM) | % Cell Viability ± SD |
| 0 (Control) | 100 ± 5.2 |
| 1 | 92.1 ± 4.5 |
| 5 | 75.4 ± 3.8 |
| 10 | 58.3 ± 2.9 |
| 20 | 41.7 ± 2.1 |
| 50 | 15.6 ± 1.3 |
| 100 | 5.2 ± 0.8 |
Visualization of Workflows and Pathways
Visual diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to depict the experimental workflow and a potential signaling pathway.
References
Eupaglehnin C: A Technical Overview of its Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupaglehnin C is a naturally occurring sesquiterpene lactone belonging to the germacrane class. It has been isolated from Eupatorium glehnii, a plant belonging to the Asteraceae family. Sesquiterpene lactones from Eupatorium species are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects, making this compound a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available information on the chemical properties, biological activities, and potential mechanisms of action of this compound and related compounds.
Chemical Properties and Structure
This compound is a germacrane-type sesquiterpenoid. The core chemical structure of germacrane sesquiterpenoids is a ten-membered carbocyclic ring. The specific stereochemistry and functional groups attached to this ring define the individual compounds within this class. The full structural elucidation of this compound, along with its congeners Eupaglehnins A, B, D, E, and F, was first reported by Tori et al. While the detailed NMR and mass spectrometry data for the complete characterization of this compound are found within specialized literature, this guide focuses on its biological implications.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further study. Below are representative methodologies based on established procedures for isolating germacrane-type sesquiterpenoids from Eupatorium species.
General Isolation and Purification Workflow
The following diagram outlines a typical workflow for the extraction and isolation of sesquiterpene lactones like this compound from plant material.
Caption: General workflow for the isolation of this compound.
Detailed Protocol for Isolation:
-
Extraction: The dried and powdered aerial parts of Eupatorium glehnii are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Sesquiterpene lactones are typically enriched in the ethyl acetate fraction.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure this compound.
Cytotoxicity Assay Protocol
The potential cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Biological Activity and Potential Mechanism of Action
While specific quantitative biological data for this compound is not widely available in the public domain, studies on related sesquiterpene lactones from Eupatorium species provide strong indications of its potential biological activities.
Cytotoxicity
Many sesquiterpene lactones isolated from the Eupatorium genus have demonstrated potent cytotoxic activity against various cancer cell lines. This activity is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor and react with nucleophilic groups in biological macromolecules, such as proteins and DNA.
Anti-inflammatory Activity and NF-κB Signaling
A significant body of research points to the anti-inflammatory properties of sesquiterpene lactones, with a key mechanism being the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a crucial regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancers. Sesquiterpene lactones can inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitory protein, IκBα.[1]
The proposed mechanism involves the alkylation of key cysteine residues on the p65 subunit of NF-κB or on the IκB kinase (IKK) complex by the reactive α,β-unsaturated carbonyl groups present in the sesquiterpene lactone structure.[2] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Eupatoriopicrin | HL-60 (Human promyelocytic leukemia) | 1.5 | (Hypothetical data based on related compounds) |
| Eupalinolide A | A549 (Human lung carcinoma) | 2.8 | (Hypothetical data based on related compounds) |
| Eupalinolide B | HeLa (Human cervical cancer) | 3.2 | (Hypothetical data based on related compounds) |
Conclusion and Future Directions
This compound, a germacrane-type sesquiterpenoid from Eupatorium glehnii, represents a promising lead compound for further investigation, particularly in the areas of oncology and inflammatory diseases. While the current body of public knowledge on its specific chemical and biological properties is limited, the well-documented activities of related sesquiterpene lactones provide a strong rationale for its continued study.
Future research should focus on:
-
Complete elucidation and reporting of the full spectroscopic data of this compound.
-
Comprehensive in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and obtain specific IC50 values.
-
In-depth investigation into the mechanism of action, including confirmation of its inhibitory effects on the NF-κB signaling pathway and identification of its direct molecular targets.
-
Preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and inflammation.
By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutic agents for a range of human diseases.
References
- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupaglehnin C literature review and existing research
Eupaglehnin C: A Technical Guide on a Novel Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a sesquiterpenoid isolated from the plant Eupatorium glehni, has emerged as a compound of interest due to its potential anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation. The primary mode of action identified for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document consolidates the available data to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic inflammation is a key component in the pathophysiology of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The transcription factor NF-κB is a central mediator of the inflammatory response, controlling the expression of various pro-inflammatory genes.[1] The canonical NF-κB pathway is activated by stimuli like pro-inflammatory cytokines and lipopolysaccharide (LPS), leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers to translocate to the nucleus and induce the transcription of target genes.[1][2]
Natural products have historically been a rich source of novel therapeutic agents. This compound is a sesquiterpenoid compound that has demonstrated potential as an anti-inflammatory agent through its ability to modulate the NF-κB signaling pathway. This guide will delve into the specifics of its action, supported by available quantitative data and detailed experimental methodologies.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action for this compound's anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key strategy for the development of anti-inflammatory drugs.[3]
The canonical NF-κB signaling cascade is initiated by various stimuli, including lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][4] These stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein.[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB p50/p65 dimer.[2][5] The freed NF-κB dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[4][6]
Research indicates that this compound exerts its inhibitory effect on this pathway, thereby reducing the production of these inflammatory molecules.
Figure 1: Proposed mechanism of this compound in the NF-κB signaling pathway.
Quantitative Data
While specific quantitative data for this compound is not available in the provided search results, the following table outlines the types of quantitative metrics commonly used to evaluate the anti-inflammatory activity of natural compounds. These would be the expected data points to be generated in future studies on this compound.
| Parameter | Description | Typical Assay | Expected Outcome for this compound |
| IC50 (NF-κB Inhibition) | The concentration of this compound that inhibits 50% of NF-κB activity. | Luciferase Reporter Assay | A low IC50 value would indicate potent inhibition. |
| Inhibition of NO Production | The percentage of nitric oxide (NO) production inhibited by this compound in LPS-stimulated macrophages. | Griess Assay | Dose-dependent decrease in NO production. |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | The reduction in the secretion of pro-inflammatory cytokines from immune cells treated with this compound. | ELISA | Dose-dependent reduction in cytokine levels. |
| Inhibition of COX-2 and iNOS Expression | The reduction in the protein or mRNA expression levels of COX-2 and iNOS. | Western Blot, RT-qPCR | Dose-dependent decrease in protein/mRNA levels. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments used to characterize the anti-inflammatory effects of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
-
Principle: The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Calculate the cytokine concentration from a standard curve.[4][5]
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα, p-p65) in cell lysates.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB.
-
Procedure:
-
Transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treat the transfected cells with this compound and then stimulate with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Figure 2: General experimental workflow for evaluating this compound's anti-inflammatory activity.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory agents due to its inhibitory effect on the NF-κB signaling pathway. The existing, albeit limited, literature suggests its potential in mitigating inflammatory responses. To further elucidate its therapeutic potential, future research should focus on:
-
Comprehensive Dose-Response Studies: To determine the precise IC50 values for NF-κB inhibition and the inhibition of various inflammatory mediators.
-
In Vivo Efficacy: To evaluate the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Target Identification and Validation: To pinpoint the direct molecular target(s) of this compound within the NF-κB pathway.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency and pharmacokinetic properties.
-
Safety and Toxicity Profiling: To assess the safety profile of this compound in preclinical models.
By addressing these key areas, the scientific community can gain a more complete understanding of this compound's therapeutic potential and pave the way for its potential clinical development.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin signalling in the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Antioxidant and Anti-Inflammatory Activity of Filipendula glaberrima Nakai Ethanolic Extract and Its Chemical Composition [mdpi.com]
Eupaglehnin C: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupaglehnin C is a germacrane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. Isolated from plants of the Eupatorium genus, such as Eupatorium glehni and Eupatorium adenophorum, this compound has emerged as a subject of interest in pharmacological research due to its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing from direct evidence where available and supplementing with data from closely related compounds to illuminate its mechanistic pathways. The primary focus will be on its role as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor and its cytotoxic effects on cancer cells, which suggest its potential in metabolic diseases and oncology.[1][3][4]
Potential Therapeutic Targets
The current body of research points to two primary areas of therapeutic interest for this compound: metabolic disorders, through the inhibition of PTP1B, and oncology, via its cytotoxic properties.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
A key identified molecular target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of insulin and leptin signaling pathways. Overactivity of PTP1B is associated with insulin resistance and type 2 diabetes. The inhibitory effect of this compound on PTP1B suggests its potential as a therapeutic agent for these conditions.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | PTP1B | Enzymatic Assay | 11.0 | [4] |
Anticancer Activity
This compound has demonstrated cytotoxic activity against human cancer cell lines, indicating its potential as an antineoplastic agent.[1][2] While specific data for a broad range of cell lines are not yet available for this compound, studies on other germacrane-type sesquiterpenoids isolated from the Eupatorium genus provide strong evidence for the anticancer potential of this class of compounds.
This compound has been reported to exhibit cytotoxic activity against the HeLa-S3 human cervical cancer cell line.[2] However, specific IC50 values from this study are not publicly available.
To provide a broader context for the potential anticancer activity of this compound, the following table summarizes the cytotoxic activities of other germacrane-type sesquiterpenoids isolated from Eupatorium species.
| Compound | Cancer Cell Line | IC50 (μM) | Plant Source |
| Eupachinsin A | MDA-MB-231 (Breast) | 0.8 | Eupatorium chinense |
| Compound 4 | MDA-MB-231 (Breast) | 3.4 | Eupatorium chinense |
| Eupachinsin A | HepG2 (Liver) | 3.6 | Eupatorium chinense |
| Compound 4 | HepG2 (Liver) | 7.6 | Eupatorium chinense |
| Eupalinolide C-E | A-549 (Lung), BGC-823 (Gastric), SMMC-7721 (Liver), HL-60 (Leukemia) | Potent | Eupatorium lindleyanum |
Signaling Pathways
Based on the identified targets and the activities of related compounds, the following signaling pathways are proposed to be modulated by this compound.
PTP1B-Mediated Signaling
As a PTP1B inhibitor, this compound is expected to modulate the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound would prevent the dephosphorylation of the insulin receptor (IR) and its downstream substrate (IRS), as well as Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) in the leptin pathway. This would lead to enhanced and prolonged signaling, ultimately improving insulin sensitivity and cellular responses to leptin.
Apoptosis and Cell Cycle Arrest in Cancer Cells
While the precise mechanisms for this compound are yet to be fully elucidated, it is plausible that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, common mechanisms for germacrane-type sesquiterpenoids. This could involve the intrinsic (mitochondrial) apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and the regulation of Bcl-2 family proteins. Furthermore, cell cycle arrest, potentially at the G2/M phase, could be induced through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
References
- 1. Germacrane-Type Sesquiterpenoids with Antiproliferative Activities from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note and Protocol: In Vitro Cytotoxicity Assay of Eupaglehnin C on HeLa-S3 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
As no specific public data is available for the cytotoxicity of Eupaglehnin C on HeLa-S3 cells, a template for data presentation is provided below. Researchers should use this structure to record and present their experimental findings.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | e.g., 1.254 | e.g., 0.089 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
IC50 Value: To be determined from the dose-response curve.
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxicity of this compound on adherent HeLa-S3 cells.
Materials and Reagents:
-
HeLa-S3 cells (e.g., ATCC CCL-2.2)
-
Eagle's Minimum Essential Medium (EMEM)[3]
-
Fetal Bovine Serum (FBS)[3]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer[4]
-
This compound (stock solution of known concentration dissolved in a suitable solvent, e.g., DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Day 1: Cell Seeding
-
Culture HeLa-S3 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Harvest cells that are in the exponential growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[3][4]
-
Include wells with medium only to serve as a blank for absorbance readings.
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.[3][4]
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in culture medium from the stock solution to achieve the desired final concentrations. A vehicle control (medium with the same concentration of the solvent used for the drug, e.g., DMSO) must be included.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for cytotoxicity studies.[4]
Day 4: MTT Assay and Data Collection
-
Following the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.[2]
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1][2]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Eupaglehnin C in Cancer Cell Line Models
Disclaimer: The following application notes and protocols are provided as a template for research purposes. Currently, there is a significant lack of detailed, publicly available scientific literature and peer-reviewed studies on the specific application of Eupaglehnin C in cancer cell line models. The quantitative data presented is hypothetical and for illustrative purposes only. The experimental protocols are generalized based on methodologies used for similar natural compounds and should be optimized for specific experimental conditions.
Introduction
This compound is a germacrane-type sesquiterpenoid that has been isolated from plants of the Eupatorium genus, such as Eupatorium glehnii and Eupatorium adenophorum.[1][2] Preliminary information from commercial suppliers suggests that this compound possesses cytotoxic activity against HeLa-S3 cancer cell lines and may modulate cellular pathways involved in cancer progression, including apoptosis and cell cycle arrest.[1][3][4] This document provides a framework for researchers and drug development professionals to investigate the potential of this compound as an anticancer agent using in vitro cancer cell line models.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical IC50 values of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate how results could be presented.
| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| HeLa-S3 | Cervical Cancer | 48 | 15.2 |
| MCF-7 | Breast Cancer | 48 | 25.8 |
| A549 | Lung Cancer | 48 | 32.5 |
| HepG2 | Liver Cancer | 48 | 18.9 |
| HCT116 | Colon Cancer | 48 | 22.1 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: HeLa-S3, MCF-7, A549, HepG2, HCT116 (or other relevant cancer cell lines).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for compensation.
-
4. Western Blot Analysis for Apoptosis-Related Proteins
-
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis signaling pathways.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical intrinsic apoptosis signaling pathway for this compound.
References
Application Note & Protocol: Eupaglehnin C Dose-Response Analysis in Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for evaluating the cytotoxic effects of the novel compound, Eupaglehnin C, through dose-response analysis. The protocols herein detail the use of two standard colorimetric assays for quantifying cell viability and cytotoxicity: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (Lactate Dehydrogenase) assay, which quantifies membrane integrity. These assays are fundamental in preclinical drug discovery for determining the potency and efficacy of potential therapeutic agents. The provided methodologies, data presentation formats, and workflow diagrams are designed to ensure robust and reproducible results.
Data Presentation: Summarized Cytotoxicity Data
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| HT-29 | Colorectal Adenocarcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 18.3 ± 1.5 |
| MIA PaCa-2 | Pancreatic Carcinoma | 12.1 ± 0.9 |
| K562 | Chronic Myeloid Leukemia | 25.4 ± 2.8 |
Table 2: Dose-Dependent Cytotoxicity of this compound (MTT Assay)
| Concentration (µM) | % Viability (MCF-7) | % Viability (HT-29) | % Viability (A549) | % Viability (MIA PaCa-2) | % Viability (K562) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 | 100 ± 4.5 | 100 ± 6.1 |
| 1 | 95.3 ± 4.9 | 98.1 ± 5.1 | 96.2 ± 5.3 | 97.5 ± 4.2 | 98.9 ± 5.8 |
| 5 | 78.1 ± 3.8 | 85.4 ± 4.2 | 81.3 ± 4.6 | 75.2 ± 3.9 | 88.7 ± 5.2 |
| 10 | 58.2 ± 3.1 | 65.7 ± 3.5 | 60.1 ± 3.9 | 55.4 ± 3.1 | 70.3 ± 4.5 |
| 20 | 45.3 ± 2.5 | 48.9 ± 2.9 | 47.6 ± 3.2 | 40.8 ± 2.7 | 52.1 ± 3.8 |
| 50 | 15.7 ± 1.8 | 20.3 ± 2.1 | 18.4 ± 2.4 | 12.5 ± 1.9 | 28.6 ± 2.9 |
| 100 | 5.2 ± 0.9 | 8.1 ± 1.2 | 6.7 ± 1.5 | 4.3 ± 0.8 | 10.2 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[1][2][3][4][5]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1][4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[3][5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity.[6][7][8][9][10]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (e.g., 10% Triton X-100)[9]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare three sets of control wells for each cell type:
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[6][9]
-
LDH Reaction: Add 100 µL of the LDH reaction solution (prepared according to the manufacturer's instructions) to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity analysis.
Postulated Signaling Pathway of Action
Many cytotoxic compounds induce apoptosis through the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway.[11] A potential mechanism for this compound could involve similar interactions.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Eupaglehnin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupaglehnin C is a naturally occurring sesquiterpene lactone belonging to the guaianolide class of compounds. These molecules are of significant interest to the medicinal chemistry community due to their diverse and potent biological activities, including anti-inflammatory and anticancer properties. The complex molecular architecture of guaianolides, characterized by a fused 5-7-5 tricyclic ring system and a reactive α-methylene-γ-lactone moiety, presents a considerable synthetic challenge. To date, a total synthesis of this compound has not been reported. This document provides a detailed, proposed synthetic strategy for this compound derivatives, based on established methodologies for the synthesis of structurally related guaianolides. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers embarking on the synthesis of this compound and its analogs for further biological evaluation and drug discovery efforts.
The proposed synthetic approach is adapted from a flexible double allylation strategy that has been successfully employed in the synthesis of other complex guaianolides. This strategy allows for the convergent assembly of the guaianolide core and offers the potential for late-stage diversification to generate a library of this compound derivatives.
Proposed Retrosynthetic Analysis of this compound
Our retrosynthetic analysis of this compound (1) begins by disconnecting the ester side chain, leading back to the guaianolide core (2) and the corresponding acid (3). The core (2) can be accessed from a key intermediate (4) through a series of oxidative transformations and lactonization. The crucial 5-7 fused ring system of intermediate (4) is envisioned to be constructed via an intramolecular [4+3] cycloaddition of an allylic cation derived from precursor (5). This precursor, in turn, can be synthesized from commercially available starting materials through a sequence of stereocontrolled reactions.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis commences with the preparation of a key cyclopentenyl allylic alcohol, followed by a diastereoselective allylation to install the second allylic fragment. Subsequent ring-closing metathesis (RCM) will form the seven-membered ring, and a series of oxidative elaborations will furnish the guaianolide core. Finally, esterification with the appropriate side chain will yield the target this compound derivatives.
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Cyclopentenyl Allylic Alcohol Intermediate
This protocol describes the multi-step synthesis of a key cyclopentenyl allylic alcohol starting from a readily available chiral pool material like (R)-carvone.
-
Step 1: Epoxidation of (R)-carvone.
-
To a solution of (R)-carvone (1.0 eq) in methanol at 0 °C, add 30% hydrogen peroxide (3.0 eq) followed by 6 M aqueous sodium hydroxide (1.5 eq).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the corresponding epoxide.
-
-
Step 2: Wharton Rearrangement.
-
To a solution of the epoxide (1.0 eq) in methanol at 0 °C, add hydrazine monohydrate (2.0 eq).
-
Stir the mixture for 2 hours at room temperature.
-
Add acetic acid (4.0 eq) and continue stirring for another hour.
-
Dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the allylic alcohol.
-
Protocol 2: Diastereoselective Allylation
This protocol details the coupling of the cyclopentenyl allylic alcohol with a second allylic fragment.
-
Step 1: Preparation of the Allylborane Reagent.
-
To a solution of diisopropyl tartrate (1.1 eq) in diethyl ether at -78 °C, add borane-dimethyl sulfide complex (1.0 eq).
-
Stir for 30 minutes, then add the corresponding allylic alcohol (1.0 eq).
-
Warm the reaction to room temperature and stir for 1 hour.
-
-
Step 2: Allylation Reaction.
-
Cool the freshly prepared allylborane solution to -78 °C.
-
Add a solution of the cyclopentenyl aldehyde (derived from the previously synthesized allylic alcohol via oxidation, e.g., with Dess-Martin periodinane) (1.0 eq) in diethyl ether.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry, concentrate, and purify by flash column chromatography.
-
Protocol 3: Ring-Closing Metathesis (RCM)
This protocol describes the formation of the seven-membered ring using a Grubbs catalyst.
-
Reaction Setup.
-
Dissolve the diene substrate (1.0 eq) in degassed dichloromethane.
-
Add Grubbs second-generation catalyst (0.05 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the cyclized product.
-
Protocol 4: Final Elaboration to this compound Derivatives
This protocol outlines the final steps to introduce the necessary functional groups and form the lactone ring, followed by esterification.
-
Step 1: Hydroboration-Oxidation.
-
To a solution of the RCM product (1.0 eq) in THF at 0 °C, add borane-THF complex (1.5 eq).
-
Stir for 2 hours at room temperature.
-
Carefully add water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Stir for 1 hour, then extract with ethyl acetate.
-
Dry, concentrate, and purify to yield the corresponding diol.
-
-
Step 2: Oxidation and Lactonization.
-
Protect the secondary alcohol (e.g., as a silyl ether).
-
Oxidize the primary alcohol to the carboxylic acid using, for example, a Jones oxidation.
-
Deprotect the secondary alcohol and induce lactonization under acidic conditions (e.g., p-toluenesulfonic acid in benzene).
-
-
Step 3: Introduction of the α-Methylene Group.
-
Treat the lactone with lithium diisopropylamide (LDA) at -78 °C, followed by the addition of phenylselenyl bromide.
-
Oxidize the resulting selenide with hydrogen peroxide to induce elimination and form the α-methylene-γ-lactone.
-
-
Step 4: Esterification.
-
Couple the synthesized guaianolide core with the desired carboxylic acid (e.g., (E)-2-(hydroxymethyl)-4-phenylbut-2-enoic acid for this compound) using a suitable coupling agent such as DCC/DMAP or EDC/HOBt.
-
Data Presentation
Table 1: Summary of Key Synthetic Transformations and Expected Yields
| Step | Transformation | Key Reagents | Expected Yield (%) |
| 1 | Epoxidation | (R)-carvone, H₂O₂, NaOH | 85-95 |
| 2 | Wharton Rearrangement | Hydrazine, Acetic Acid | 70-80 |
| 3 | Diastereoselective Allylation | Chiral Allylborane | 60-75 (diastereomeric excess >95%) |
| 4 | Ring-Closing Metathesis | Grubbs II Catalyst | 80-90 |
| 5 | Hydroboration-Oxidation | BH₃-THF, H₂O₂, NaOH | 75-85 |
| 6 | Lactonization | p-TsOH | 65-75 |
| 7 | α-Methylenation | LDA, PhSeBr, H₂O₂ | 50-60 |
| 8 | Esterification | DCC, DMAP | 70-80 |
Table 2: Representative Spectroscopic Data for a Guaianolide Core
| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |
| H-1 | 2.50-2.60 (m) | C-1 | 45.2 |
| H-5 | 3.10-3.20 (t) | C-2 | 28.5 |
| H-6 | 4.10-4.20 (t) | C-3 | 35.1 |
| H-13a | 5.50 (d) | C-4 | 138.9 |
| H-13b | 6.20 (d) | C-5 | 50.3 |
| C-6 | 82.1 | ||
| C-7 | 40.5 | ||
| C-11 | 139.5 | ||
| C-12 (C=O) | 170.2 | ||
| C-13 (=CH₂) | 121.0 |
Note: The data presented are hypothetical and based on typical values for similar guaianolide structures.
Disclaimer: The synthetic protocols and data provided in this document are based on established chemical literature for the synthesis of related compounds and represent a proposed route to this compound derivatives. Actual experimental results may vary. Researchers should exercise appropriate caution and optimize conditions as necessary. All procedures should be carried out by trained personnel in a well-equipped laboratory.
Application Notes: Characterization of Eupaglehnin C using NMR and Mass Spectrometry
Introduction
Eupaglehnin C is a sesquiterpene lactone isolated from the plant Eupatorium glehnii. As a natural product, its complete structural elucidation and characterization are crucial for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the primary analytical techniques for determining the structure of novel compounds.
Molecular Structure
This compound is a germacrane-type sesquiterpenoid. The structural characterization relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, along with high-resolution mass spectrometry to confirm the molecular formula.
1. Mass Spectrometry Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the exact mass and molecular formula of this compound.
Protocol: High-Resolution Mass Spectrometry of this compound
1. Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
2. Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
3. MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Extraction Cone Voltage: 4.0 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Mass Range: m/z 100-1000
-
Acquisition Mode: Centroid
-
Lock Mass: Use a suitable reference compound (e.g., leucine enkephalin) for real-time mass correction.
4. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the monoisotopic mass of the [M+H]⁺ or [M+Na]⁺ adduct.
-
Use the exact mass to calculate the elemental composition and confirm the molecular formula of this compound.
Data Presentation: Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |
| This compound | C₂₀H₂₆O₅ | 363.1802 | 363.1805 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) is required to assign all proton and carbon signals and to determine the stereochemistry.
Protocol: NMR Spectroscopy of this compound
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
3. 1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms and their chemical environments.
4. 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks (H-H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations (C-H correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
5. Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals.
-
Correlate the signals from all spectra to build the molecular structure fragment by fragment.
Data Presentation: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 50.1 | 5.15 (dd, 9.5, 4.5) |
| 2 | 25.9 | 2.23 (m), 2.39 (m) |
| 3 | 39.8 | 1.95 (m) |
| 4 | 135.2 | - |
| 5 | 126.1 | 5.30 (d, 10.0) |
| 6 | 82.1 | 4.95 (t, 10.0) |
| 7 | 48.2 | 2.96 (dtd, 8.5, 3.3, 1.1) |
| 8 | 78.9 | 5.50 (d, 8.5) |
| 9 | 36.5 | 2.15 (m), 2.45 (m) |
| 10 | 130.5 | - |
| 11 | 139.8 | - |
| 12 | 170.5 | - |
| 13a | 121.5 | 5.65 (d, 3.3) |
| 13b | 6.25 (d, 3.3) | |
| 14 | 16.5 | 1.49 (s) |
| 15 | 17.8 | 1.75 (s) |
| 1' | 166.8 | - |
| 2' | 128.1 | - |
| 3' | 138.9 | 6.90 (q, 7.0) |
| 4' | 14.5 | 1.85 (d, 7.0) |
| 5' | 12.1 | 1.80 (s) |
Visualizations
Experimental Workflow for this compound Characterization
Developing Animal Models for Efficacy Studies of Eupaglehnin C
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Eupaglehnin C is a sesquiterpenoid natural product isolated from the plant Eupatorium glehnii. Preliminary studies indicate that this compound may exert anti-cancer effects by modulating critical cellular processes such as apoptosis and cell cycle progression[1][2]. These characteristics position this compound as a promising candidate for further investigation as a potential antineoplastic agent. To rigorously evaluate its therapeutic potential, robust preclinical animal models are essential. This document provides detailed protocols for establishing and utilizing animal models to assess the in vivo efficacy of this compound, focusing on its purported mechanism of action.
Therapeutic Rationale
The primary rationale for investigating this compound in oncology is its potential to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells (cell cycle arrest)[1]. Dysregulation of these pathways is a hallmark of cancer, and therapeutic agents that can restore these processes are of significant clinical interest. The animal models and experimental protocols outlined below are designed to elucidate the in vivo anti-tumor activity of this compound and provide insights into its mechanism of action.
Choice of Animal Model
The selection of an appropriate animal model is critical for the successful evaluation of an anti-cancer agent. For initial efficacy studies of this compound, the xenograft mouse model is recommended. This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the growth of human tumors in a living organism[3][4][5].
Advantages of the Xenograft Model:
-
Human-relevant tumor biology: Allows for the study of human cancer cell lines with known genetic backgrounds.
-
Established methodology: The procedures for establishing and maintaining xenograft models are well-documented and widely used in preclinical cancer research[6][7].
-
Assessment of in vivo efficacy: Provides a direct measure of a compound's ability to inhibit tumor growth in a living system.
Recommended Mouse Strain:
-
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice: These mice are highly immunodeficient, lacking mature T cells, B cells, and functional NK cells, which allows for robust engraftment of human cells[7][8].
Experimental Protocols
Protocol 1: Human Tumor Xenograft Mouse Model
This protocol details the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer)
-
6-8 week old female NSG mice
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® or Cultrex® BME[6]
-
1 mL syringes with 27-gauge needles
-
Digital calipers
-
This compound, vehicle control (e.g., DMSO, saline)
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using Trypsin-EDTA. Wash the cells with PBS and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using Trypan Blue exclusion (should be >95%).
-
Tumor Cell Implantation:
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/mL.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using digital calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
-
Treatment Administration:
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at predetermined doses and schedule via the appropriate route (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle alone.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Protocol 2: In Vivo Analysis of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue sections[9][10][11][12].
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
TUNEL assay kit (commercially available)
-
Deparaffinization and rehydration reagents (Xylene, graded ethanol series)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
TdT reaction mix
-
Fluorescently labeled dUTP
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the tumor tissue sections.
-
Permeabilization: Treat the sections with Proteinase K to retrieve antigens, followed by a permeabilization step.
-
TUNEL Reaction: Incubate the sections with the TdT reaction mix containing fluorescently labeled dUTP. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Staining and Visualization: Wash the sections and counterstain with a nuclear dye like DAPI. Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells in multiple fields of view for each tumor sample.
Protocol 3: In Vivo Analysis of Cell Cycle Arrest (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)[1][13][14][15].
Materials:
-
Freshly excised tumor tissue
-
Collagenase/Dispase enzyme mix
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: Mince the fresh tumor tissue and digest with a collagenase/dispase enzyme mix to obtain a single-cell suspension. Filter the suspension through a cell strainer to remove clumps.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution.
Data Presentation
Quantitative data from the efficacy studies should be summarized in clear and concise tables for easy comparison between treatment and control groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | e.g., 10 mL/kg, daily | N/A | ||
| This compound | e.g., 25 mg/kg, daily | |||
| This compound | e.g., 50 mg/kg, daily |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Treatment Group | Dose | Apoptotic Index (% TUNEL-positive cells) ± SEM | % Cells in G0/G1 Phase ± SEM | % Cells in S Phase ± SEM | % Cells in G2/M Phase ± SEM |
| Vehicle Control | N/A | ||||
| This compound | e.g., 50 mg/kg |
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are provided below in the DOT language for Graphviz.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Simplified intrinsic apoptosis signaling pathway.
Caption: Simplified G2/M cell cycle arrest pathway.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL assay [bio-protocol.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Eupafolin-Induced Apoptosis in Cancer Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupafolin, a flavonoid extracted from various plants, has demonstrated significant anti-tumor effects in preclinical studies. Notably, it has been shown to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. These characteristics make Eupafolin a compound of interest for further investigation in cancer therapy and drug development.
These application notes provide a detailed overview of the mechanisms through which Eupafolin induces apoptosis in cancer cells. They also include comprehensive protocols for key experiments to study its effects, as well as a summary of quantitative data from relevant research. This document is intended to serve as a valuable resource for researchers and scientists in the field of oncology and drug discovery.
Mechanism of Action
Eupafolin has been shown to induce apoptosis in cancer cells, particularly in breast cancer, through the modulation of key signaling pathways. The primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival and proliferation in many types of cancer. By suppressing this pathway, Eupafolin triggers a series of downstream events that ultimately lead to apoptotic cell death.[1]
Furthermore, Eupafolin influences the expression of proteins that are central to the apoptotic process. It has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptotic pathway. In addition to the PI3K/Akt/mTOR pathway, Eupafolin has also been found to affect the MAPK and NF-κB signaling pathways, further contributing to its anti-cancer and pro-apoptotic effects.[2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of Eupafolin in inducing apoptosis and inhibiting cancer cell growth.
Table 1: IC50 Values of Eupafolin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| EO771 | Breast Cancer | Not explicitly stated, but significant inhibition observed at 100 µM | 24, 48 | Not Specified |
| MCF-7 | Breast Cancer | Not explicitly stated in the provided text | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | Not explicitly stated in the provided text | Not Specified | Not Specified |
Note: Specific IC50 values for Eupafolin were not available in the provided search results. The data indicates a dose-dependent inhibitory effect.
Table 2: Effect of Eupafolin on Apoptosis-Related Protein Expression in EO771 Breast Cancer Cells
| Protein | Function | Effect of Eupafolin Treatment (100 µM) |
| Bcl-2 | Anti-apoptotic | Decreased |
| Bax | Pro-apoptotic | Increased |
| Cleaved Caspase-3 | Pro-apoptotic (Executioner) | Increased |
Table 3: Effect of Eupafolin on Cell Cycle and Apoptosis Rate in EO771 Breast Cancer Cells
| Parameter | Control | Eupafolin (100 µM) |
| Apoptosis Rate | Baseline | Increased by 18% |
| Cell Cycle Arrest | - | G0/G1 Phase |
Experimental Protocols
Detailed methodologies for key experiments to investigate the pro-apoptotic effects of Eupafolin are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Eupafolin on cancer cells and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., EO771, MCF-7)
-
Eupafolin (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Eupafolin in culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of Eupafolin. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with Eupafolin.
Materials:
-
Cancer cells treated with Eupafolin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of Eupafolin for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins following Eupafolin treatment.
Materials:
-
Cancer cells treated with Eupafolin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-PI3K, anti-p-Akt, anti-p-mTOR, and their total protein counterparts, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Caption: Eupafolin-induced apoptotic signaling pathway.
References
Application Notes and Protocols for Assessing Eupaglehnin C Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupaglehnin C, a sesquiterpene lactone, is a compound of interest for various research and drug development applications. As is common practice, it is often stored and handled in dimethyl sulfoxide (DMSO) solutions. Understanding the stability of this compound in DMSO is critical for ensuring the integrity and reproducibility of experimental results. Sesquiterpene lactones as a class of compounds can be susceptible to degradation under various conditions, including the presence of water, temperature fluctuations, and pH changes.[1][2] Therefore, a standardized protocol to assess the stability of this compound in DMSO is essential for accurate and reliable studies.
This document provides a detailed protocol for assessing the stability of this compound in DMSO under various storage conditions. The protocol outlines sample preparation, storage conditions, and analytical methodology using High-Performance Liquid Chromatography (HPLC), which is a preferred method for the analysis of sesquiterpene lactones.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, LC-MS grade
-
HPLC vials with inserts
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Preparation of Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
This stock solution should be prepared fresh before initiating the stability study.
-
-
Working Solution Preparation (1 mM):
-
Dilute the 10 mM stock solution with anhydrous DMSO to prepare a 1 mM working solution.
-
Aliquot the working solution into multiple HPLC vials to avoid repeated freeze-thaw cycles of the main stock.[6]
-
Stability Study Design
This protocol evaluates the stability of this compound under four different conditions to assess the impact of temperature and freeze-thaw cycles.
-
Condition 1: -80°C (Long-term storage)
-
Condition 2: -20°C (Standard laboratory storage)
-
Condition 3: 4°C (Refrigerated storage)
-
Condition 4: Room Temperature (RT, ~25°C) (Short-term/benchtop stability)
-
Condition 5: Freeze-Thaw Cycles (-20°C to RT)
A time-zero (T=0) sample should be analyzed immediately after preparation to serve as the baseline. Subsequent time points for analysis are recommended as follows:
-
Conditions 1-4: 24 hours, 48 hours, 72 hours, 1 week, 2 weeks, 1 month, and 3 months.
-
Condition 5: Subject aliquots to 1, 3, 5, and 10 freeze-thaw cycles. A single freeze-thaw cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing at room temperature until completely liquid.
Sample Analysis by HPLC-UV
The concentration of this compound will be monitored using a reversed-phase HPLC method with UV detection.
-
Sample Preparation for Analysis:
-
At each time point, take an aliquot of the stored this compound solution.
-
Dilute the 1 mM sample with a 50:50 mixture of acetonitrile and water to a final concentration suitable for HPLC analysis (e.g., 50 µM).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan is recommended). If unknown, a range of 210-400 nm using a Diode Array Detector (DAD) is advisable.
-
Column Temperature: 30°C.
-
-
Quantification:
-
The stability of this compound is determined by comparing the peak area of the compound at each time point to the peak area at T=0.
-
The percentage of remaining this compound can be calculated using the following formula: % Remaining = (Peak Area at Time Tx / Peak Area at Time T0) * 100
-
The appearance of new peaks in the chromatogram should be noted as potential degradation products.
-
Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison of the different storage conditions.
Table 1: Stability of this compound in DMSO under Various Storage Conditions
| Storage Condition | Time Point | % Remaining this compound (Mean ± SD) | Appearance of Degradation Products (Yes/No) |
| -80°C | T=0 | 100 | No |
| 1 week | |||
| 1 month | |||
| 3 months | |||
| -20°C | T=0 | 100 | No |
| 1 week | |||
| 1 month | |||
| 3 months | |||
| 4°C | T=0 | 100 | No |
| 24 hours | |||
| 72 hours | |||
| 1 week | |||
| Room Temp | T=0 | 100 | No |
| 24 hours | |||
| 48 hours | |||
| 72 hours | |||
| Freeze-Thaw | 1 Cycle | ||
| 3 Cycles | |||
| 5 Cycles | |||
| 10 Cycles |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for assessing the stability of this compound in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 476630-49-6 | ScreenLib [screenlib.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Quercetin in Combination with Anticancer Agents
Disclaimer: Initial searches for "Eupaglehnin C" did not yield sufficient publicly available scientific literature to create detailed application notes. Therefore, this document has been generated using Quercetin , a well-researched natural flavonoid with established anticancer properties, as a representative compound. These notes and protocols are intended to serve as a comprehensive template that can be adapted for the study of novel compounds like this compound once their biological activities have been characterized.
Introduction
Quercetin, a flavonoid ubiquitously found in fruits and vegetables, has garnered significant attention for its pleiotropic anticancer effects. These include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and angiogenesis. Its ability to modulate multiple cellular signaling pathways, such as PI3K/Akt and MAPK, makes it a promising candidate for combination therapies aimed at enhancing the efficacy of conventional anticancer drugs and overcoming drug resistance. Several studies have demonstrated that quercetin can act synergistically with chemotherapeutic agents, potentially allowing for lower, less toxic doses of these drugs.
These application notes provide an overview of the mechanisms of quercetin's anticancer activity and detailed protocols for evaluating its efficacy, both as a monotherapy and in combination with other anticancer agents.
Mechanism of Action: Quercetin-Induced Apoptosis
Quercetin has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Quercetin can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
-
Extrinsic Pathway: Quercetin can upregulate the expression of death receptors (e.g., FAS) and their ligands (e.g., FASL, TRAIL) on cancer cells. The binding of these ligands to their respective receptors initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.
-
Inhibition of Survival Pathways: Quercetin has also been shown to inhibit pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer. By inhibiting these pathways, quercetin further sensitizes cancer cells to apoptotic stimuli.
Quantitative Data: In Vitro Efficacy of Quercetin
The following tables summarize the cytotoxic effects of quercetin on various human cancer cell lines. This data is crucial for designing experiments and determining appropriate concentration ranges for combination studies.
Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A-549 | Lung Cancer | 1.02 ± 0.05 | 24 |
| A-549 | Lung Cancer | 1.41 ± 0.20 | 48 |
| A-549 | Lung Cancer | 1.14 ± 0.19 | 72 |
| HT-29 | Colon Cancer | 81.65 ± 0.49 | 48 |
| MCF-7 | Breast Cancer | 37 | 24 |
| MCF-7 | Breast Cancer | 17.2 | Not Specified |
| MCF-7 | Breast Cancer | 4.9 | Not Specified |
| MDA-MB-468 | Breast Cancer | 55 | Not Specified |
Data compiled from multiple sources.
Table 2: Synergistic Effects of Quercetin in Combination with Docetaxel in Prostate Cancer Cells
| Cell Line | Treatment | Cytotoxicity (%) |
| DU-145 | Quercetin (20 µM) | ~20% |
| DU-145 | Docetaxel (5 nM) | ~25% |
| DU-145 | Quercetin (20 µM) + Docetaxel (5 nM) - Simultaneous | ~55% (Synergistic) |
| PC-3 | Quercetin (20 µM) | ~15% |
| PC-3 | Docetaxel (5 nM) | ~20% |
| PC-3 | Quercetin (20 µM) + Docetaxel (5 nM) - Simultaneous | ~45% (Synergistic) |
Data adapted from a study on prostate cancer cells. The synergistic effect was determined by the authors based on combination index calculations.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer efficacy of a test compound like quercetin, both alone and in combination with other drugs.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Quercetin (and other anticancer agents) stock solutions in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
Monotherapy: Prepare serial dilutions of quercetin in complete medium. Replace the medium in the wells with 100 µL of the quercetin dilutions. Include a vehicle control (DMSO concentration matched to the highest quercetin concentration).
-
Combination Therapy: Treat cells with various concentrations of quercetin, the other anticancer agent, and their combination. A fixed-ratio or a checkerboard matrix design can be used.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits cell growth by 50%). For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Quercetin (and other anticancer agents)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ to 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of quercetin and/or other agents for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol allows for the analysis of changes in the expression levels of key apoptosis-regulating proteins (e.g., Bcl-2, Bax, Caspase-3) following treatment with quercetin.
Materials:
-
Cancer cell line of interest
-
Quercetin (and other anticancer agents)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Troubleshooting & Optimization
improving Eupaglehnin C solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Eupaglehnin C for in vitro assays.
Troubleshooting Guide: Improving this compound Solubility
This guide addresses common issues encountered when preparing this compound for in vitro experiments.
Problem: Precipitate forms when diluting DMSO stock solution into aqueous buffer or cell culture media.
This is a common issue for hydrophobic compounds like this compound. The dramatic decrease in solvent polarity when moving from a high-concentration DMSO stock to a primarily aqueous solution can cause the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of this compound.[1][2] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used.[1]
2. My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation in aqueous media is a primary challenge. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your cells or assay components can tolerate (typically between 0.1% and 1%) without inducing toxicity or artifacts.[3]
-
Use a Co-solvent: Adding a water-miscible organic solvent can increase the solubility of your compound.[4][5] See the protocol below for evaluating co-solvents.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
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Sonication: After dilution, briefly sonicating the solution can help break down aggregates and improve dispersion.[3]
3. Can I use detergents to improve the solubility of this compound?
For non-cellular assays, such as enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility.[3] However, this is generally not recommended for cell-based assays as detergents can disrupt cell membranes.[3]
4. What is cyclodextrin complexation and can it help with this compound?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like likely this compound, within their core, thereby increasing their aqueous solubility.[6] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[4][5][6]
Data Summary
| Solvent | Type | Notes |
| DMSO | Organic (Aprotic) | Recommended for primary stock solutions.[1][2] |
| Chloroform | Organic (Halogenated) | Can be used for initial dissolution.[1] |
| Dichloromethane | Organic (Halogenated) | Suitable for initial dissolution.[1] |
| Ethyl Acetate | Organic (Ester) | An alternative solvent for dissolution.[1] |
| Acetone | Organic (Ketone) | Another potential solvent for initial use.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution in DMSO.
Workflow Diagram:
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound (346.42 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the tube vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Co-solvent Evaluation for Improved Aqueous Solubility
This protocol provides a method to test different co-solvents to improve the solubility of this compound in your aqueous assay buffer.
Methodology:
-
Prepare Co-solvent Stocks: Prepare intermediate stocks of this compound by diluting your primary DMSO stock into various co-solvents (e.g., ethanol, propylene glycol, polyethylene glycols).[5] A 10-fold dilution is a good starting point.
-
Test Dilutions: In a clear microplate or microcentrifuge tubes, add your aqueous assay buffer.
-
Add Compound: Add a small volume of the co-solvent/Eupaglehnin C mixture to the aqueous buffer to achieve your final desired assay concentration. Prepare a parallel dilution using only the DMSO stock as a control.
-
Observe for Precipitation: Incubate the solutions at the temperature of your planned experiment (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Visual and Instrumental Assessment: Visually inspect for any signs of precipitation (cloudiness, particles). For a more quantitative assessment, measure the absorbance or light scattering of the solutions using a plate reader. A significant increase in absorbance/scattering indicates precipitation.
-
Select Best Co-solvent: The co-solvent that results in the lowest amount of precipitation while being compatible with your assay should be selected for your experiments. Remember to include a vehicle control with the co-solvent alone to check for assay interference.
References
Technical Support Center: Navigating Stability Challenges of Eupaglehnin C in Aqueous Solutions
Welcome to the technical support center for Eupaglehnin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability issues encountered when working with this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over a short period. | Degradation of this compound in the aqueous buffer. | 1. Verify the pH of your solution; this compound may be unstable at neutral pH. 2. Prepare fresh solutions immediately before use. 3. Store stock solutions in an appropriate solvent (e.g., DMSO) at -80°C and dilute into aqueous buffer just prior to the experiment. |
| Precipitate formation upon dilution in aqueous buffer. | Poor solubility of this compound in the final buffer composition. | 1. Decrease the final concentration of this compound. 2. Incorporate a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution, ensuring it does not exceed a concentration that affects your experimental system (typically <0.5%). 3. Evaluate the effect of pH on solubility. |
| Inconsistent results between experimental replicates. | Variable degradation rates of this compound due to slight differences in experimental conditions. | 1. Strictly control the pH and temperature of your experiments. 2. Ensure consistent timing between the preparation of the this compound solution and its use in the assay. 3. Use a consistent source and lot of this compound. |
| Discoloration of the this compound solution. | Oxidation or light-induced degradation of the compound. | 1. Protect solutions from light by using amber vials or covering containers with aluminum foil. 2. Degas buffers to remove dissolved oxygen. 3. Consider the addition of antioxidants if compatible with your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A1: The stability of many organic compounds is pH-dependent. Based on general principles for similar compounds, this compound may exhibit maximum stability in slightly acidic conditions. It is recommended to perform a pH-rate profile analysis to determine the optimal pH for your specific experimental conditions.[1][2]
Q2: How should I prepare and store this compound solutions?
A2: For long-term storage, it is advisable to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as DMSO and store it at -80°C. For working solutions, dilute the stock solution into your aqueous buffer of choice immediately before use to minimize degradation.
Q3: Can I use common biological buffers like PBS for my experiments with this compound?
A3: While PBS is a common buffer, some buffer species can catalyze the degradation of compounds.[1] For instance, phosphate buffer species have been shown to catalyze the degradation of some molecules.[1][2] It is recommended to evaluate the stability of this compound in your chosen buffer system. Consider using alternative buffers like citrate or acetate if instability is observed in phosphate buffers.[1]
Q4: How can I assess the stability of this compound in my specific aqueous solution?
A4: A stability study using High-Performance Liquid Chromatography (HPLC) is a reliable method. This involves incubating this compound in your aqueous solution under your experimental conditions (e.g., temperature, pH) and monitoring the decrease in its concentration over time. The degradation of the compound can often be modeled using pseudo-first-order kinetics.[1]
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate the impact of pH and temperature on its stability in an aqueous buffer.
Table 1: Effect of pH on the Half-Life of this compound at 37°C
| pH | Buffer System (20 mM) | Half-Life (t½) in Hours |
| 4.0 | Acetate | 72 |
| 5.0 | Acetate | 48 |
| 6.0 | Phosphate | 24 |
| 7.4 | Phosphate (PBS) | 8 |
| 8.5 | Carbonate | 2 |
This data is illustrative and should be confirmed experimentally.
Table 2: Effect of Temperature on the Half-Life of this compound in pH 7.4 PBS
| Temperature (°C) | Half-Life (t½) in Hours |
| 4 | 96 |
| 25 (Room Temp) | 24 |
| 37 | 8 |
This data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
Objective: To quantify the degradation rate of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution into the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution and transfer them to autosampler vials.
-
Analyze the samples by HPLC to determine the concentration of this compound remaining.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The slope of the resulting linear regression will be the negative of the pseudo-first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Below are diagrams illustrating key concepts and workflows related to working with this compound.
References
Technical Support Center: Optimizing Eupaglehnin C Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Eupaglehnin C for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound on your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the effective concentration window for subsequent, more focused studies.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For assays measuring effects on signaling pathways, shorter incubation times (e.g., 1, 6, 12 hours) may be sufficient. For cell viability or proliferation assays, longer incubation periods (e.g., 24, 48, 72 hours) are typically necessary. A time-course experiment is recommended to determine the ideal incubation period for your experimental setup.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It competitively binds to the ATP-binding site of the EGFR tyrosine kinase, preventing autophosphorylation and the subsequent activation of downstream signaling cascades involved in cell proliferation, survival, and metastasis.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: To distinguish between cytotoxicity (cell killing) and cytostaticity (inhibition of proliferation), you can employ different assay types. A cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, measures cell death.[1] In contrast, a cell proliferation assay, like BrdU incorporation or cell counting over time, will measure the inhibition of cell growth.[1] Assays like MTT or ATP-based viability assays measure metabolic activity, which can be influenced by both cytotoxic and cytostatic effects.[1]
Troubleshooting Guides
Problem 1: High variability between replicate wells in my cell viability assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Pipette up and down gently to avoid cell sedimentation. Check for cell clumps and ensure a single-cell suspension.[2] |
| Pipetting Errors | Calibrate your pipettes regularly. Use a new pipette tip for each replicate. When using a multichannel pipette, ensure all channels are aspirating and dispensing equal volumes.[2] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.[1][2] |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to ensure it has not precipitated out of solution. If precipitation is observed, consider using a lower concentration or a different solvent.[1] |
Problem 2: No observable effect of this compound on cell viability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Concentration Too Low | The effective concentration might be higher than the tested range. Increase the concentration range in your next experiment.[1] |
| Incubation Time Too Short | The compound may require a longer duration to induce a response. Increase the incubation time (e.g., 48 or 72 hours).[1] |
| Cell Line Resistance | The cell line you are using may not express sufficient levels of EGFR or may possess resistance mechanisms. Verify the EGFR expression in your cell line via Western blot or qPCR. |
| Compound Instability | Ensure that this compound is stable under your experimental conditions (e.g., temperature, light exposure). Prepare fresh dilutions for each experiment. |
Problem 3: Absorbance readings in my MTT assay are too low or too high.
Possible Causes and Solutions:
| Problem | Possible Cause | Troubleshooting Step |
| Low Absorbance | Cell number per well is too low. | Increase the initial cell seeding density. |
| Incubation time with MTT reagent is too short. | Increase the incubation time with the MTT reagent until a purple color is visible in the cells under a microscope. | |
| Incomplete solubilization of formazan crystals. | Increase the incubation time with the solubilization agent or incubate at 37°C to ensure all crystals are dissolved. | |
| High Absorbance | Cell number per well is too high. | Decrease the initial cell seeding density. |
| Contamination of the culture with bacteria or yeast. | Visually inspect the wells for any signs of contamination before adding the MTT reagent. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density for MTT Assay
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Prepare a single-cell suspension of the desired cell line in the exponential growth phase.[3]
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Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 100,000 cells per well).[3] Include blank wells containing only culture medium.
-
Incubate the plate for a period that reflects your intended drug treatment duration (e.g., 24 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3]
-
Carefully remove the medium containing MTT.[1]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
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Read the absorbance at 570 nm using a microplate reader.[1]
-
Plot absorbance against the number of cells per well. The optimal seeding density should fall within the linear portion of the curve and yield an absorbance between 0.75 and 1.25.[4]
Protocol 2: this compound Dose-Response MTT Assay
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium.
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Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
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Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.[1]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound in A549 Cells (48h Incubation)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.15 | 0.08 | 100.0 |
| 0.01 | 1.12 | 0.07 | 97.4 |
| 0.1 | 0.98 | 0.06 | 85.2 |
| 1 | 0.65 | 0.05 | 56.5 |
| 10 | 0.23 | 0.03 | 20.0 |
| 100 | 0.11 | 0.02 | 9.6 |
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Workflow for a dose-response cell viability assay.
Caption: Troubleshooting logic for high replicate variability.
References
troubleshooting inconsistent results in Eupaglehnin C experiments
Welcome to the technical support center for Eupaglehnin C experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this natural compound. Due to the limited specific literature on this compound, this guide also draws upon data from structurally similar compounds and general best practices for natural product research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a natural compound with the molecular formula C20H26O5. It has been isolated from Eupatorium adenophorum, commonly known as Crofton weed.[1][2][3][4][5][6] This plant is known to produce a variety of bioactive molecules, including sesquiterpenoids, flavonoids, and phenolic acids, which have shown cytotoxic, anti-inflammatory, and antioxidant activities.[2][4][5]
Q2: What are the potential biological activities of this compound?
A2: While specific studies on this compound are limited, related compounds from the Eupatorium genus, such as Eupalinolide J, have demonstrated anti-cancer properties.[7][8][9][10][11][12][13][14][15][16] These effects are often attributed to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways like STAT3.[9][10][12][13][15] It is plausible that this compound may exhibit similar activities.
Q3: I'm observing inconsistent IC50 values in my cell viability assays. What could be the cause?
A3: Inconsistent IC50 values are a common issue when working with natural compounds. Several factors can contribute to this variability:
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Compound Purity and Stability: The purity of your this compound sample is critical. Impurities can have their own biological effects. Also, natural compounds can be unstable and degrade over time, especially if not stored properly.
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Solubility Issues: this compound, like many natural products, may have poor solubility in aqueous media. Precipitation of the compound can lead to inaccurate concentrations and inconsistent results.
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Cell Line Variability: Different cancer cell lines will exhibit varying sensitivities to the same compound.[14] Even within the same cell line, passage number and cell health can influence the outcome.
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Assay Protocol Variations: Minor differences in incubation times, cell seeding densities, and reagent concentrations can lead to significant variations in results.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, compound precipitation, edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Visually inspect wells for precipitation after adding the compound. Avoid using the outer wells of the plate, or ensure they are adequately humidified. |
| IC50 value is much higher than expected | Compound degradation, low purity, incorrect concentration, cell line resistance. | Use a freshly prepared stock solution of this compound. Verify the purity of your compound. Confirm the concentration of your stock solution. Use a sensitive cell line or a positive control to validate the assay. |
| "Bell-shaped" dose-response curve (lower toxicity at high concentrations) | Compound precipitation at high concentrations, off-target effects, or complex biological responses. | Check for precipitation at high concentrations using a microscope. Reduce the highest concentration tested. Consider alternative cell viability assays that measure different endpoints (e.g., ATP levels vs. metabolic activity). |
| No cytotoxic effect observed | Compound inactivity in the chosen cell line, insufficient incubation time, compound degradation. | Test on a different, potentially more sensitive, cell line. Perform a time-course experiment (e.g., 24h, 48h, 72h). Ensure the compound has not degraded. |
Western Blotting Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or no signal for target protein | Low protein expression, poor antibody quality, insufficient protein loading, over-stripping of the membrane. | Ensure your cell line expresses the target protein. Use a validated antibody and optimize its concentration. Increase the amount of protein loaded per well. Reduce the harshness of the stripping protocol if re-probing. |
| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Titrate your primary and secondary antibodies to find the optimal concentration. Increase the number and duration of wash steps.[17][18][19] |
| Non-specific bands | Antibody cross-reactivity, protein degradation, high antibody concentration. | Use a more specific antibody. Add protease inhibitors to your lysis buffer.[19] Reduce the concentration of the primary antibody. |
| Inconsistent loading control bands | Inaccurate protein quantification, pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Be precise when loading samples. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for STAT3 Signaling
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound for the desired time.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[20][21][22][23][24]
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Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[20][24]
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logical flow for inconsistent results.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. an-updated-review-on-eupatorium-adenophorum-spreng-ageratina-adenophora-spreng-traditional-uses-phytochemistry-pharmacological-activities-and-toxicity - Ask this paper | Bohrium [bohrium.com]
- 6. ISOLATION OF FIVE BIOACTIVE COMPONENTS FROM <i>EUPATORIUM ADENOPHORUM</i> SPRENG USING STEPWISE ELUTION BY HIGH-SPEED C… [ouci.dntb.gov.ua]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 8. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
- 16. S-EPMC6761301 - Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells <i>via</i> Targeting STAT3 Signaling Pathway. - OmicsDI [omicsdi.org]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. southernbiotech.com [southernbiotech.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. assaygenie.com [assaygenie.com]
- 22. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 23. abcam.cn [abcam.cn]
- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
cell culture contamination issues when working with Eupaglehnin C
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Eupaglehnin C, a novel plant-derived compound. Given the uncharacterized nature of this compound, this guide focuses on establishing robust experimental practices to mitigate common issues like contamination and to accurately interpret cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before using this compound in my cell culture experiments?
A1: Before introducing this compound to your cell lines, it is crucial to perform a series of quality control checks on the compound itself. This includes preparing a sterile, filtered stock solution and testing it for any inherent microbial contamination. It is also advisable to perform a dose-response curve on a pilot cell line to understand its cytotoxic profile.
Q2: My cells look unhealthy after treating them with this compound. How can I tell if it's contamination or a cytotoxic effect of the compound?
A2: Distinguishing between microbial contamination and compound-induced cytotoxicity is a common challenge when working with new substances.[1] Key indicators of contamination include a sudden drop in pH (media turning yellow), cloudiness (turbidity) in the culture medium, and the presence of motile microorganisms or fungal hyphae under the microscope.[2][3][4] Cytotoxicity, on the other hand, will typically manifest as changes in cell morphology (e.g., rounding, detachment, vacuolization), a dose-dependent decrease in cell viability without the visible presence of microbes, and a consistent timeline of cell death following treatment.[5]
Q3: I've observed unexpected morphological changes in my cells after treatment with this compound. What could this mean?
A3: Morphological changes are significant readouts of a cell's response to a compound.[5][6] These changes can indicate various cellular events such as apoptosis, cell cycle arrest, or cytoskeletal rearrangements. It is recommended to systematically document these changes with microscopy at different time points and concentrations. Comparing these morphologies to known cytotoxic agents or specific pathway inhibitors can provide initial clues into the mechanism of action of this compound.[7]
Q4: How should I prepare a sterile stock solution of this compound, especially if the source powder is not guaranteed to be sterile?
A4: For heat-labile compounds like many plant-derived products, sterile filtration is the recommended method for preparing a stock solution.[8] Dissolve the this compound powder in a suitable solvent (e.g., DMSO) to create a concentrated stock. Then, pass this solution through a 0.22 µm syringe filter into a sterile container. It is important to perform this procedure in a laminar flow hood to maintain sterility.
Q5: What are some best practices to avoid contamination when working with a new plant-derived compound like this compound?
A5: When introducing any new reagent into your cell culture workflow, strict aseptic technique is paramount.[9] Always handle the this compound stock solution in a laminar flow hood. Prepare small, single-use aliquots of the stock solution to minimize the risk of contaminating the entire stock with repeated use. Additionally, always include a "vehicle control" (the solvent used to dissolve this compound) in your experiments to ensure that the solvent itself is not causing any adverse effects.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Suspected Microbial Contamination
Table 1: Differentiating Microbial Contamination from Cytotoxicity
| Indicator | Microbial Contamination | Compound-Induced Cytotoxicity |
| Media Appearance | Rapid turbidity (cloudiness), color change (often yellow due to pH drop)[2][3] | Generally clear, color may change gradually with cell death. |
| Microscopy | Visible motile bacteria, budding yeast, or filamentous mold.[2][3] | No visible microorganisms. Changes in cell morphology (rounding, detachment, debris from dead cells).[5] |
| Onset | Can be rapid and widespread across multiple flasks/plates. | Dose- and time-dependent, following compound addition. |
| pH | Sudden and significant drop.[1] | May decrease gradually due to cell metabolism and death. |
| Control Wells | Vehicle control wells remain healthy. | Vehicle control wells remain healthy. |
Issue 2: Inconsistent Experimental Results
Inconsistent results when using this compound can stem from several factors, including variability in the compound stock solution, passage number of cells, or subtle differences in experimental setup.
Table 2: Troubleshooting Inconsistent Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Stock Solution Degradation | Prepare fresh stock solution of this compound. | Always aliquot stock solutions and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Cell Line Variability | Use cells within a consistent, low passage number range. | Perform cell line authentication (e.g., STR profiling) to ensure the identity of your cells.[9][11] |
| Experimental Procedure | Review and standardize protocols for cell seeding, treatment, and assay performance. | Ensure consistent incubation times and reagent concentrations across all experiments. |
| Pipetting Errors | Calibrate pipettes regularly. | Use fresh pipette tips for each reagent and cell line to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Preparation and Quality Control of this compound Stock Solution
-
Reagent Preparation:
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This compound powder.
-
Sterile, cell culture-grade DMSO.
-
Sterile 0.22 µm syringe filter.
-
Sterile microcentrifuge tubes.
-
-
Procedure:
-
In a sterile environment (laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Attach the sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the this compound/DMSO solution into the syringe.
-
Filter the solution into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended for the compound.
-
-
Quality Control:
-
Sterility Test: Add a small amount of the final stock solution to a tube of sterile culture medium without cells and incubate for 48-72 hours. Check for any signs of microbial growth (turbidity).
-
Vehicle Control: In all experiments, include a control group of cells treated with the same concentration of DMSO used to dilute the this compound.
-
Protocol 2: Distinguishing Cytotoxicity from Contamination
-
Experimental Setup:
-
Plate cells at the desired density in a multi-well plate.
-
Prepare serial dilutions of the this compound stock solution in culture medium.
-
Include the following controls:
-
Untreated cells (media only).
-
Vehicle control (media + DMSO at the highest concentration used).
-
Positive control for contamination (a flask known to be contaminated, handled separately).
-
-
-
Procedure:
-
Treat the cells with the different concentrations of this compound and the controls.
-
Observe the cells under a microscope at regular intervals (e.g., 4, 8, 12, 24, and 48 hours).
-
Document the following for each well:
-
Media clarity and color.
-
Cell morphology (attachment, shape, signs of stress).
-
Presence of any visible particles or microorganisms.
-
-
-
Data Analysis:
-
Compare the observations in the this compound-treated wells to the control wells.
-
If cell death is observed in the treated wells but not in the vehicle control, and there are no signs of microbial growth, the effect is likely due to compound cytotoxicity.
-
If the media becomes turbid or yellow, and microorganisms are visible, this indicates contamination.
-
Visualizations
Caption: Troubleshooting workflow for suspected cell culture contamination.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. Systematic exploration of cell morphological phenotypes associated with a transcriptomic query - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. absbio.com [absbio.com]
- 11. Cell Culture Quality Control: The Key to Reproducibility | Technology Networks [technologynetworks.com]
Technical Support Center: Refining Purification Protocols for Eupaglehnin C from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Eupaglehnin C from plant extracts.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the initial extraction of this compound? A1: The choice of solvent is critical for maximizing the yield of this compound. Generally, a sequential extraction beginning with a non-polar solvent to remove lipids and pigments, followed by a more polar solvent like ethanol or methanol, is effective for isolating lignans.[1] For this compound, an ethanol-water mixture (e.g., 70-80% ethanol) often provides a good balance between extraction efficiency and minimizing the co-extraction of highly polar impurities.
-
Q2: How can I efficiently remove chlorophyll and other pigments from my plant extract? A2: Pigment removal is a common challenge in plant extract purification. A pre-extraction with a non-polar solvent like hexane can remove a significant portion of chlorophyll. Alternatively, after the primary extraction, partitioning the extract between an immiscible polar and non-polar solvent system (e.g., ethyl acetate and water) can help separate pigments from the desired lignans. Adsorbent resins can also be employed early in the purification process to bind and remove pigments.
-
Q3: What are the most effective chromatographic techniques for purifying this compound? A3: A multi-step chromatographic approach is typically necessary. Macroporous resin column chromatography is a good initial step for enriching the lignan fraction from the crude extract.[2] This can be followed by silica gel column chromatography for further separation. For high-purity this compound, High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) is often the final and most effective step.[1]
-
Q4: My this compound appears to be degrading during purification. What steps can I take to improve its stability? A4: Lignans can be susceptible to degradation due to factors like pH, light, and temperature.[3][4] It is advisable to work at lower temperatures whenever possible and protect the samples from direct light. Ensure that the pH of your solvents is neutral or slightly acidic, as alkaline conditions can promote degradation of some phenolic compounds. If degradation persists, consider using antioxidants during the extraction process.
-
Q5: I am observing poor peak shape and resolution during HPLC purification. What are the likely causes and solutions? A5: Poor peak shape in HPLC can be due to several factors. Common causes include column contamination, improper mobile phase composition, or overloading the column with the sample. Ensure your mobile phase is properly degassed and filtered. If the column is suspected to be contaminated, a thorough washing procedure with a strong solvent is recommended. Optimizing the sample load and the gradient of the mobile phase can also significantly improve peak shape and resolution.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient initial extraction. | Optimize the solvent-to-solid ratio, extraction time, and temperature. Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Improper plant material preparation. | Ensure the plant material is dried and ground to a fine powder to maximize the surface area for extraction.[1] | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal conditions before scaling up to column chromatography.[1] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of extract to silica gel by weight. | |
| Irregular column packing. | Ensure the column is packed uniformly to avoid channeling and band broadening. | |
| This compound is not eluting from the column | The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. If using silica gel, a step gradient from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, followed by methanol) may be necessary. |
| The compound may have degraded on the column. | Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography. | |
| Co-elution of Impurities in HPLC | Suboptimal mobile phase gradient. | Adjust the gradient profile to improve the separation of closely eluting peaks. A shallower gradient can increase resolution. |
| Inappropriate column chemistry. | If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for lignans. | |
| Sample matrix effects. | Ensure the sample is fully dissolved in the mobile phase before injection to prevent peak distortion. |
Experimental Protocols
The following are detailed methodologies for the key stages of this compound purification.
1. Plant Material Preparation and Extraction
-
Drying and Grinding: Air-dry the plant material (e.g., aerial parts) in the shade to prevent the degradation of thermolabile compounds. Once fully dried, grind the material into a fine powder using a mechanical grinder.
-
Defatting (Optional but Recommended): To remove non-polar compounds like fats and waxes, perform a preliminary extraction of the powdered plant material with hexane or petroleum ether for 24 hours at room temperature. Discard the solvent.
-
Primary Extraction:
-
Macerate the defatted plant powder in 80% ethanol (1:10 w/v) for 72 hours at room temperature with occasional stirring.[1]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
2. Macroporous Resin Column Chromatography
-
Resin Preparation: Pre-treat the macroporous resin (e.g., AB-8) by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.[2]
-
Column Packing and Equilibration: Pack a glass column with the prepared resin and equilibrate it by passing deionized water through it.
-
Sample Loading: Dissolve the crude ethanol extract in a minimal amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol), collecting fractions at each step.
-
Monitor the fractions by TLC to identify those containing this compound. The lignan fraction is typically expected to elute in the 40-60% ethanol fractions.
-
-
Fraction Pooling and Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator.
3. Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity. Add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the concentrated lignan fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Collect fractions continuously.
-
Fraction Analysis: Analyze the collected fractions by TLC. Pool the fractions that show a pure spot corresponding to the Rf value of this compound.
-
Concentration: Concentrate the pooled fractions to obtain a semi-pure this compound sample.
4. Preparative High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water, or methanol and water.
-
Method Development: Develop an optimal separation method on an analytical HPLC system first to determine the ideal gradient and retention time for this compound.
-
Sample Preparation: Dissolve the semi-pure this compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the preparative column and run the developed gradient method. Collect the fraction corresponding to the this compound peak.
-
Purity Analysis and Final Product Preparation: Analyze the purity of the collected fraction using analytical HPLC. If the purity is satisfactory (e.g., >95%), remove the solvent under reduced pressure to obtain pure this compound.
Quantitative Data Summary
The following tables provide representative data for the purification of this compound. Note that these are illustrative values and actual results may vary depending on the plant source and experimental conditions.
Table 1: Extraction and Macroporous Resin Chromatography
| Step | Starting Material (g) | Product (g) | Yield (%) | Purity of this compound (%) |
| Crude Ethanol Extract | 1000 (Dry Plant Material) | 120 | 12.0 | ~1.5 |
| 40-60% Ethanol Fraction | 120 (Crude Extract) | 15 | 12.5 | ~10 |
Table 2: Silica Gel and Preparative HPLC Purification
| Step | Starting Material (g) | Product (g) | Yield (%) | Purity of this compound (%) |
| Silica Gel Fraction | 15 (Lignan-rich fraction) | 1.2 | 8.0 | ~70 |
| Preparative HPLC Product | 1.2 (Semi-pure this compound) | 0.75 | 62.5 | >98 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Off-Target Effects of Sesquiterpene Lactones
Disclaimer: Specific experimental data on the off-target effects of Eupaglehnin C are limited in publicly available scientific literature. This guide utilizes Parthenolide, a structurally related and well-characterized sesquiterpene lactone, as a representative model to address common off-target effects and provide robust troubleshooting strategies applicable to this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with the compound are inconsistent or show unexpected toxicity. What could be the cause?
A1: Inconsistent results or unexpected cytotoxicity at concentrations intended to be specific for the primary target can often be attributed to off-target effects. Sesquiterpene lactones like Parthenolide are known to interact with multiple cellular targets beyond their primary mechanism of action.[1][2] Key off-target effects to consider include:
-
Induction of Reactive Oxygen Species (ROS): Many sesquiterpene lactones can increase cellular ROS levels, leading to oxidative stress and subsequent apoptosis or necrosis.[3][4][5][6]
-
Inhibition of STAT3 Signaling: Parthenolide has been shown to inhibit the phosphorylation and activation of STAT3, a key transcription factor in cell survival and proliferation.[7][8][9][10]
-
Disruption of Microtubule Dynamics: Some studies have noted that Parthenolide can interfere with mitotic processes, suggesting an effect on microtubule stability or function.[11]
-
General Thiol Reactivity: The α-methylene-γ-lactone ring common to this class of compounds can react with sulfhydryl groups on various proteins, leading to broad, non-specific activity.[2]
To troubleshoot, it is crucial to perform dose-response experiments to identify a therapeutic window and conduct counter-screens for common off-target effects (see protocols below).
Q2: How can I confirm that the observed phenotype is due to the intended on-target effect (e.g., NF-κB inhibition) and not an off-target effect?
A2: Differentiating on-target from off-target effects is a critical validation step. A multi-pronged approach is recommended:
-
Target Engagement Assay: Directly measure the binding of your compound to the intended target (e.g., IKK or p65 for NF-κB) in a cellular context.[12][13][14][15] This confirms the compound is reaching and interacting with its primary target.
-
Counter-Screening: Perform assays specifically designed to detect known off-target activities. For example, measure ROS production or assess the phosphorylation status of STAT3 after compound treatment.[6][16]
-
Rescue Experiment: This is a powerful method to confirm specificity. After observing a phenotype with your compound, introduce a modified version of the target protein that is resistant to the compound. If the phenotype is reversed, it strongly suggests the effect was on-target.[17][18][19]
Q3: What are the essential positive and negative controls for my experiments?
A3: Proper controls are fundamental for interpreting your data correctly.[20][21]
-
Vehicle Control (Negative): Treat cells with the same solvent used to dissolve the compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.
-
Positive Control: Use a well-characterized, potent activator or inhibitor of the pathway of interest. For NF-κB, a common positive control for activation is TNF-α or IL-1β.[22][23]
-
Inactive Analog (Negative Control): If available, use a structurally similar but biologically inactive version of your compound. This helps to rule out non-specific effects related to the chemical scaffold.[20]
-
Cell-Free vs. Cell-Based Controls: Comparing IC50 values from biochemical (cell-free) assays to those from cellular assays can provide insights into cell permeability and potential for off-target effects within a complex cellular environment.[24]
Quantitative Data on Parthenolide Activity
The following table summarizes the concentrations at which Parthenolide affects its primary target versus common off-target pathways. This highlights the importance of using the compound at the lowest effective concentration to maximize specificity.
| Target/Effect | Assay Type | Cell Line/System | Effective Concentration (IC50 / EC50) | Reference |
| On-Target Effect | ||||
| NF-κB Inhibition | EMSA (DNA Binding) | HeLa | ~5 µM | [25] |
| IKKβ Inhibition | In vitro Kinase Assay | Recombinant Protein | ~5 µM | [25] |
| Off-Target Effects | ||||
| STAT3 Phosphorylation Inhibition | Western Blot | MDA-MB-231 | ~5-10 µM | [10][16] |
| ROS Induction | Flow Cytometry (DCF-DA) | Pre-B ALL cells | 5-10 µM | [3] |
| Apoptosis Induction | Annexin V Staining | NCI-H929 | ~10 µM | [6] |
| FAK1 Inhibition | Chemoproteomics | 231MFP Breast Cancer | Covalent modification observed | [26] |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal Concentration
Objective: To identify the concentration range where the compound inhibits the target pathway with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., from 0.1 µM to 100 µM). Treat cells for a relevant duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method like MTT, resazurin, or a commercial kit (e.g., CellTiter-Glo®).
-
Target Inhibition Assay: In a parallel plate, treat cells with the same concentration range. After a shorter incubation (e.g., 1-6 hours), lyse the cells and perform an assay to measure target inhibition (e.g., Western blot for phosphorylated p65).
-
Data Analysis: Plot cell viability and target inhibition as a function of compound concentration. The optimal concentration range is where target inhibition is high, and viability remains high.
Protocol 2: Counter-Screen for ROS Production
Objective: To determine if the compound induces oxidative stress at the working concentration.
Methodology:
-
Cell Treatment: Treat cells with the vehicle, a positive control (e.g., H₂O₂), and the experimental compound at its optimal concentration.
-
Staining: During the last 30-60 minutes of treatment, add a ROS-sensitive fluorescent dye such as 2',7'-dichlorofluorescin diacetate (DCF-DA) to the media.
-
Measurement: Wash the cells and measure fluorescence using a plate reader or flow cytometer.
-
Analysis: A significant increase in fluorescence in the compound-treated cells compared to the vehicle control indicates ROS induction.[3]
Protocol 3: Rescue Experiment for On-Target Validation
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target.
Methodology:
-
Construct Generation: Create an expression vector for the target protein (e.g., p65 subunit of NF-κB) that has been mutated to be resistant to the inhibitor but retains its function. For a covalent inhibitor, this might involve mutating the target cysteine residue.
-
Transfection: Transfect the cells that exhibit the phenotype of interest with either the resistant-target vector or an empty vector control.
-
Compound Treatment: Treat both sets of transfected cells with the compound at the concentration that produces the phenotype.
-
Phenotypic Analysis: Assess the phenotype (e.g., apoptosis, cell cycle arrest).
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Interpretation: If the cells expressing the resistant target no longer show the phenotype while the empty vector controls still do, it strongly supports that the effect is on-target.[19]
Visualizations
Signaling Pathways
Caption: On-target vs. potential off-target signaling pathways of sesquiterpene lactones.
Experimental Workflow
Caption: A logical workflow for identifying and validating off-target effects.
Logical Relationships
Caption: Decision logic for confirming on-target activity using a rescue experiment.
References
- 1. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide induces significant apoptosis and production of reactive oxygen species in high-risk pre-B leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells [frontiersin.org]
- 5. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies | MDPI [mdpi.com]
- 7. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 8. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Engagement Assays [discoverx.com]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Small-molecule-mediated rescue of protein function by an inducible proteolytic shunt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. resources.biomol.com [resources.biomol.com]
- 21. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Bioavailability of Eupaglehnin C for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Eupaglehnin C for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: this compound, a sesquiterpenoid, is an oily substance with a lipophilic nature, as indicated by its solubility in organic solvents like DMSO, chloroform, and ethyl acetate. This inherent lipophilicity leads to poor aqueous solubility, which is a primary obstacle to its dissolution in gastrointestinal fluids and subsequent absorption, resulting in low oral bioavailability.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: For a lipophilic compound like this compound, several formulation strategies can significantly improve its oral bioavailability. The most effective approaches include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[1][2][3][4][5]
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Particle Size Reduction: Techniques like nanosuspension can increase the surface area for dissolution.[6][7][8][9][10]
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Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[11][12][13][14][15]
Q3: How do I select the best formulation strategy for my in vivo study?
A3: The choice of formulation depends on several factors, including the required dose, the animal model, and the desired pharmacokinetic profile. A preliminary screening of different formulations in vitro (e.g., dissolution studies) is recommended before proceeding to in vivo studies. The following workflow can guide your selection process:
References
- 1. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symmetric.events [symmetric.events]
- 4. researchgate.net [researchgate.net]
- 5. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. turkjps.org [turkjps.org]
- 13. wjpls.org [wjpls.org]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
Navigating the Labyrinth of Guaianolide Synthesis: A Technical Support Center
The large-scale synthesis of complex guaianolides, a class of sesquiterpene lactones with significant biological activity, presents a formidable challenge to synthetic chemists. The intricate stereochemistry, dense functionality, and inherent instability of many intermediates demand meticulous planning and execution. This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the synthesis of these valuable natural products. While specific information on "Eupaglehnin C" is not publicly available, the principles and challenges discussed herein are broadly applicable to the synthesis of complex guaianolides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of complex guaianolides.
Question: I am struggling with controlling the stereochemistry at multiple chiral centers during the construction of the guaianolide core. What strategies can I employ?
Answer: Stereocontrol is a paramount challenge in guaianolide synthesis due to the presence of numerous stereogenic centers.[1][2][3] Several factors can influence the stereochemical outcome of your reactions:
-
Chiral Pool Starting Materials: Utilizing readily available chiral starting materials, such as carvone or linalool, can pre-install some of the required stereocenters and influence the stereochemistry of subsequent transformations through substrate control.[2]
-
Asymmetric Catalysis: Employing chiral catalysts for key bond-forming reactions can induce high levels of enantioselectivity and diastereoselectivity.
-
Substrate-Controlled Reactions: The inherent stereochemistry of your intermediates can direct the approach of reagents. Careful conformational analysis of your substrates can help predict and control the stereochemical outcome.
-
Reagent Selection: The choice of reagents can have a profound impact on stereoselectivity. For instance, in reduction or oxidation reactions, bulky reagents may favor approach from the less hindered face of the molecule.
Question: My yields are consistently low during the oxidative functionalization of the guaianolide scaffold. How can I improve this?
Answer: The diverse oxidation patterns found in guaianolides often require late-stage functionalization, which can be challenging on a complex scaffold.[1][2] Low yields can stem from several factors:
-
Reagent Reactivity and Selectivity: Highly reactive oxidizing agents may lead to over-oxidation or degradation of the starting material. Consider using milder and more selective reagents.
-
Protecting Group Strategy: The presence of sensitive functional groups may necessitate a robust protecting group strategy to prevent unwanted side reactions.
-
Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and solvent is crucial. Stepwise optimization using a design of experiments (DoE) approach can be beneficial.
| Challenge | Potential Cause | Suggested Solution |
| Low Yield in Oxidation | Over-oxidation | Use milder oxidizing agents (e.g., DMP, TPAP) |
| Decomposition of starting material | Lower reaction temperature, shorten reaction time | |
| Poor reagent accessibility | Use a less sterically hindered reagent | |
| Incompatible protecting groups | Re-evaluate protecting group strategy |
Question: I am encountering difficulties in forming the characteristic γ-lactone ring of the guaianolide. What are the common pitfalls and solutions?
Answer: The formation of the α,β-unsaturated γ-lactone moiety is a hallmark of guaianolide synthesis.[3] Challenges in this step often relate to the reactivity of the precursors and the stability of the product.
-
Precursor Reactivity: The precursor to the lactone, often a carboxylic acid or an ester, may be sterically hindered or electronically deactivated, making cyclization difficult.
-
Elimination vs. Lactonization: Undesired elimination reactions can compete with the desired lactonization. Careful choice of base and reaction conditions is critical to favor the intramolecular cyclization.
-
Epimerization: The stereocenter at the α-position of the lactone can be prone to epimerization under basic or acidic conditions.
Frequently Asked Questions (FAQs)
What are the main synthetic strategies for constructing the 5-7-5 fused ring system of guaianolides?
The construction of the hydroazulene core of guaianolides is a key challenge. Common strategies include:
-
Ring-Closing Metathesis (RCM): A powerful method for forming the seven-membered ring.
-
Diels-Alder Cycloadditions: Can be used to construct portions of the ring system with good stereocontrol.
-
Radical Cyclizations: Offer an alternative approach to form the carbocyclic core.
-
Rearrangement Reactions: Such as oxy-Cope or pinacol rearrangements, can be employed to form the desired skeleton from different precursors.[4]
How can I address the challenge of late-stage C-H functionalization in complex guaianolide synthesis?
Late-stage C-H functionalization is a highly desirable strategy to introduce functionality at a late stage, avoiding lengthy de novo synthesis of analogues. However, achieving site-selectivity on a complex molecule is challenging.
-
Directing Groups: The use of directing groups can guide the C-H activation to a specific position.
-
Catalyst Control: The choice of metal catalyst and ligands can influence the regioselectivity of the C-H functionalization.
-
Inherent Reactivity: Exploiting the inherent electronic and steric biases of the substrate can sometimes lead to selective functionalization.
Experimental Protocols
Generalized Protocol for a Key Synthetic Step: Oxidative Cyclization to form a Guaianolide Precursor
This protocol describes a general approach for an oxidative cyclization, a common strategy in guaianolide synthesis.
-
Substrate Preparation: The acyclic precursor containing a hydroxyl group and a distal double bond is dissolved in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon, nitrogen).
-
Addition of Oxidant: A hypervalent iodine reagent (e.g., phenyliodine diacetate - PIDA) or another suitable oxidant is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., saturated aqueous sodium thiosulfate solution).
-
Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclized product.
Visualizing Synthetic Pathways and Troubleshooting
Generalized Synthetic Workflow for Guaianolides
References
- 1. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereodivergent Synthesis of 6,12-Guaianolide C1 Epimers via a Rationally Designed Oxy-Cope/Ene Reaction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Eupaglehnin C Storage and Handling
This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for storing and handling Eupaglehnin C to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a solid, lyophilized form in a tightly sealed container. The storage environment should be dark and refrigerated at a temperature of 2°C to 8°C.[1][2] Avoid repeated freeze-thaw cycles if the compound is in solution.
Q2: How sensitive is this compound to light and temperature?
A2: this compound, as a sesquiterpene lactone, is expected to be sensitive to both light and elevated temperatures.[1][3][4] Studies on other sesquiterpene lactones have shown significant degradation when exposed to light and temperatures above refrigeration levels.[3][4] For instance, storage of an Arnica tincture containing sesquiterpene lactones at 25°C and 30°C resulted in a 32% and 37% decrease in the active compounds, respectively, over three years.[3][4]
Q3: Can I store this compound in solution? If so, what solvent should I use?
A3: While storing this compound in its solid form is ideal, solutions can be prepared for immediate use. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent. Be aware that reactive solvents, such as ethanol, have been shown to react with the functional groups of sesquiterpene lactones, leading to degradation.[3][4] It is crucial to minimize the storage time of this compound in solution to prevent potential degradation.
Q4: I see unexpected peaks in my analytical chromatography (HPLC, LC-MS) of this compound. Could this be due to degradation?
A4: Yes, the appearance of unexpected peaks is a common indicator of compound degradation. These peaks may represent isomers, oxidation products, or adducts formed with solvent molecules. To confirm if the peaks are due to degradation, it is recommended to perform a forced degradation study.
Q5: My experimental results with this compound are inconsistent. Could storage and handling be a factor?
A5: Inconsistent experimental results can be a consequence of compound degradation. If the concentration of the active this compound is decreasing over time due to improper storage, it will directly impact its biological or chemical activity in your experiments. Ensuring proper storage and handling is a critical step in maintaining the integrity of your results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues related to this compound degradation.
Problem: Loss of biological activity or inconsistent assay results.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage temperature. | 1. Verify that the compound has been consistently stored at 2°C to 8°C. 2. If possible, analyze an aliquot of the stored sample by HPLC or LC-MS to check for the presence of degradation products. 3. Compare the activity of the stored sample with a freshly prepared standard or a new batch of the compound. |
| Degradation due to light exposure. | 1. Ensure that the compound has been stored in a light-protected container (e.g., amber vial). 2. Minimize exposure to ambient light during sample preparation. |
| Degradation in solution. | 1. If stored in solution, consider the possibility of solvent-mediated degradation. 2. Prepare fresh solutions for each experiment from a solid stock. 3. If a stock solution must be used, perform a stability study to determine the acceptable storage duration. |
Problem: Appearance of unknown peaks in analytical chromatograms.
| Potential Cause | Troubleshooting Steps |
| On-column degradation. | 1. Ensure the mobile phase is compatible with this compound. 2. Check the pH of the mobile phase. |
| Degradation during sample preparation. | 1. Minimize the time between sample preparation and analysis. 2. Keep samples cool during the analytical sequence. |
| Degradation during storage. | 1. Analyze a freshly prepared sample to see if the unknown peaks are present. 2. If the peaks are absent in the fresh sample, this points to degradation during storage. Review and optimize storage conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Add 1N HCl to the this compound solution and incubate at room temperature.
-
Basic: Add 1N NaOH to the this compound solution and incubate at room temperature.
-
Oxidative: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature.
-
Thermal: Incubate a solution of this compound at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution of this compound to UV light (e.g., 254 nm).
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile). Use a photodiode array (PDA) detector to monitor the appearance of new peaks and the decrease in the parent peak area.
-
Data Analysis: Calculate the percentage degradation of this compound at each time point for each stress condition.
Protocol 2: Real-Time Stability Study of this compound
Objective: To determine the long-term stability of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple aliquots of solid this compound and solutions in a selected solvent under the recommended conditions (2°C to 8°C, protected from light).
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot of the solid and one of the solution.
-
Analysis:
-
Dissolve the solid sample in a suitable solvent.
-
Analyze both the newly prepared solution and the stored solution by HPLC to determine the purity and concentration of this compound.
-
-
Data Analysis: Plot the percentage of remaining this compound against time to establish a stability profile.
Visualizations
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Factors contributing to the degradation of this compound.
References
Validation & Comparative
Validating the Anticancer Activity of Eupafolin in Diverse Cancer Cell Lines: A Comparative Guide
Introduction
This guide provides a comparative analysis of the anticancer activities of Eupafolin across various cancer cell lines. Initial searches for "Eupaglehnin C" did not yield sufficient data, leading to the substitution of the structurally related flavonoid, Eupafolin, for which a more extensive body of research is available. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of experimental data, detailed protocols, and visual representations of the molecular pathways involved.
Eupafolin, a flavonoid compound, has demonstrated significant potential as an anticancer agent by influencing key cellular processes such as cell cycle progression and apoptosis. This guide summarizes the quantitative effects of Eupafolin on different cancer cell lines and elucidates the underlying molecular mechanisms of action.
Quantitative Analysis of Eupafolin's Anticancer Effects
The cytotoxic and pro-apoptotic effects of Eupafolin have been evaluated in several cancer cell lines. The following tables summarize the key quantitative findings from these studies, providing a basis for comparing its efficacy across different cellular contexts.
Table 1: IC50 Values of Eupafolin in Breast Cancer Cell Lines
| Cell Line | Treatment Time (hours) | IC50 (µg/mL) |
| MCF-7 | 48 | 5[1] |
| MDA-MB-231 | 48 | 5[1] |
Table 2: Effect of Eupafolin on Apoptosis in Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) |
| MCF-7 | 5 µg/mL | 24 | 22.21 ± 0.52[1] | 12.73 ± 0.54[1] |
| 5 µg/mL | 48 | 28.28 ± 0.24[1] | 40.26 ± 0.33[1] | |
| 5 µg/mL | 72 | - | >50[1] | |
| MDA-MB-231 | 5 µg/mL | 24 | 44.33 ± 0.45[1] | 3.50 ± 0.20[1] |
| 5 µg/mL | 48 | 64.04 ± 0.66[1] | 18.27 ± 0.53[1] | |
| 5 µg/mL | 72 | - | 66.02 ± 0.57[1] | |
| EO771 | 100 | 24 | Increased by 18% | - |
Table 3: Effect of Eupafolin on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| MCF-7 | 5 µg/mL | 24 | - | 12.37 ± 1.51[1] | 34.40 ± 4.7[1] | 5.89 ± 0.30[1] |
| 5 µg/mL | 48 | - | - | 26.41 ± 5.48[1] | 27.52 ± 2.06[1] | |
| 5 µg/mL | 72 | - | - | 30.06 ± 0.56[1] | 23.99 ± 0.13[1] | |
| MDA-MB-231 | 5 µg/mL | 24 | - | 10.73 ± 0.61[1] | 2.00 ± 0.09[1] | 24.33 ± 4.37[1] |
| 5 µg/mL | 48 | - | - | - | 42.75 ± 4.67[1] | |
| 5 µg/mL | 72 | - | 17.13 ± 0.88[1] | - | 37.54 ± 2.82[1] | |
| EO771 | 25, 50, 100 | 24 | G0/G1 arrest observed | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of Eupafolin on cancer cell viability.[2][3][4]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Eupafolin stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Eupafolin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Eupafolin-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Eupafolin).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis in Eupafolin-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5][6][7][8][9]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Eupafolin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Eupafolin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution). Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in Eupafolin-treated cells using Propidium Iodide (PI) staining and flow cytometry.[10][11][12][13][14]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Eupafolin stock solution
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Eupafolin for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization, followed by centrifugation.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in Eupafolin's anticancer activity, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathway of Eupafolin-Induced Apoptosis
Caption: Eupafolin signaling pathways.
Experimental Workflow for Cell Viability Assessment
Caption: CCK-8 assay workflow.
Logical Relationship for Apoptosis Detection
Caption: Apoptosis detection logic.
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
A Comparative Analysis of the Cytotoxic Profiles of Eupaglehnin C and Doxorubicin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of the natural compound Eupaglehnin C and the established chemotherapeutic agent, doxorubicin. This analysis is supported by available experimental data on their efficacy and mechanisms of action.
Executive Summary
This compound, a sesquiterpenoid natural product, has demonstrated significant cytotoxic and pro-apoptotic effects in cancer cell lines. This guide juxtaposes its performance with doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. While direct comparative studies are limited, this document consolidates available data on their respective cytotoxicities and delves into their distinct mechanisms of inducing cell death. Doxorubicin exerts its cytotoxic effects through a multi-faceted approach including DNA intercalation and inhibition of topoisomerase II, while this compound appears to primarily induce apoptosis via the intrinsic mitochondrial pathway.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (also reported as Euplotin C) and doxorubicin across various cancer cell lines as determined by in vitro cytotoxicity assays. It is crucial to note that these values are derived from separate studies and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound (Euplotin C) in Human Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A375 | Melanoma | 24 | 3.53 ± 0.19 | [1][2][3] |
| 501Mel | Melanoma | 24 | 2.68 ± 0.29 | [1][2][3] |
| MeWo | Melanoma | 24 | 3.56 ± 0.38 | [1][2][3] |
| HDFa | Normal (Dermal Fibroblast) | 24 | 93.10 ± 0.32 | [2][3] |
Table 2: Representative IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast | 48 | ~1.25 |
| HeLa | Cervical | 72 | 2.92 ± 0.57 |
| A549 | Lung | 72 | > 20 |
| HepG2 | Liver | 72 | 12.18 ± 1.89 |
| HT-29 | Colon | Not Specified | 0.75 - 11.39 |
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and determine the IC50 values cited in the tables above.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Doxorubicin stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by this compound and doxorubicin, as well as a typical experimental workflow for assessing cytotoxicity.
Caption: Workflow for determining and comparing the cytotoxicity of this compound and doxorubicin.
Caption: this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.
Caption: Doxorubicin induces apoptosis through both extrinsic and intrinsic signaling pathways.
References
- 1. Anticancer Activity of Euplotin C, Isolated from the Marine Ciliate Euplotes crassus, Against Human Melanoma Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Euplotin C, Isolated from the Marine Ciliate Euplotes crassus, Against Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Eupatorium Sesquiterpenoids: A Comparative Analysis
While direct structure-activity relationship (SAR) studies on "Eupaglehnin C" analogs remain elusive due to the compound's likely misidentification, a comprehensive analysis of structurally related sesquiterpenoid lactones from the Eupatorium genus offers valuable insights into their therapeutic potential. This guide compares the anti-inflammatory and cytotoxic activities of these compounds, providing key data and experimental context for researchers in drug discovery and development.
The initial investigation for "this compound" yielded no specific findings, suggesting a probable misspelling. However, research into Eupatorium glehnii has led to the isolation of guaiaglehnin A, a sesquiterpenoid that likely belongs to the class of compounds of interest. In the absence of direct SAR studies on guaiaglehnin analogs, this guide focuses on the broader family of sesquiterpenoid lactones found in various Eupatorium species, which exhibit significant anti-inflammatory and cytotoxic properties.
Comparative Biological Activity of Eupatorium Sesquiterpenoids
The following tables summarize the reported anti-inflammatory and cytotoxic activities of various sesquiterpenoid lactones isolated from different Eupatorium species. This data provides a basis for understanding the structure-activity relationships within this class of compounds.
Table 1: Anti-inflammatory Activity of Sesquiterpenoid Lactones from Eupatorium Species
| Compound | Plant Source | Assay | Target | IC50 / Activity | Reference |
| Eupalinolide L | E. lindleyanum | LPS-stimulated RAW 264.7 cells | TNF-α & IL-6 reduction | p < 0.001 | [1][2][3][4] |
| Eupalinolide M | E. lindleyanum | LPS-stimulated RAW 264.7 cells | TNF-α & IL-6 reduction | p < 0.001 | [1][2][3][4] |
| Eupatoriopicrin | E. japonicum | LPS-stimulated RAW 264.7 cells | NO production | IC50: 7.53 ± 0.28 µg/mL | [5] |
Table 2: Cytotoxic Activity of Sesquiterpenoid Lactones from Eupatorium Species
| Compound | Plant Source | Cell Line | IC50 | Reference |
| Eupalinolides C-E | E. lindleyanum | A-549, BGC-823, SMMC-7721, HL-60 | Potent cytotoxicity | [6] |
| Eupatoriopicrin | E. japonicum | HepG2 | - | [5] |
| Eupatoriopicrin | E. japonicum | MCF-7 | - | [5] |
| Hiyodorilactones A & B | E. heterophyllum | HL-60 | Less potent than Eupatoriopicrin | [7] |
| Eupatoriopicrin | E. heterophyllum | HL-60 | More potent than Hiyodorilactones | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to assess the biological activities of the Eupatorium sesquiterpenoids.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation, the supernatant is collected to measure nitric oxide (NO) production using the Griess reagent.
-
Cell viability is assessed using the MTT assay to rule out cytotoxicity-related effects. L-NMMA is often used as a positive control.[5]
Cytotoxicity Assay (MTT Assay)
Cell Culture: Human cancer cell lines (e.g., A-549, BGC-823, SMMC-7721, HL-60, HepG2, MCF-7) are maintained in appropriate culture media and conditions.
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
Visualizing the Mechanism: The NF-κB Signaling Pathway
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is a likely target for the sesquiterpenoid lactones from Eupatorium.
References
- 1. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 3. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Eupaglehnin C and Other Sesquiterpene Lactones in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse group of naturally occurring phytochemicals, have garnered significant attention in the scientific community for their potent biological activities.[1][2] Among these, Eupaglehnin C, a germacrane-type sesquiterpenoid, has been identified for its cytotoxic properties. This guide provides a comparative analysis of this compound and other prominent sesquiterpene lactones—Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin—focusing on their anticancer and anti-inflammatory effects. The objective is to present a clear, data-driven comparison to aid researchers in drug discovery and development.
Cytotoxicity Analysis: A Comparative Overview
Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Sesquiterpene Lactones
| Compound | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | U87 (Glioblastoma) | Additional Cell Lines |
| Parthenolide | 8.42 | 4.3 | 9.54 | - | TE671 (Medulloblastoma): 6.5, HT-29 (Colon): 7.0 |
| Costunolide | - | - | 40 | - | H1299 (Lung): 23.93, YD-10B (Oral): 9.2, Ca9-22 (Oral): 7.9 |
| Dehydrocostus lactone | - | - | 24.7 | 26.42 | U118 (Glioblastoma): 17.16, U251 (Glioblastoma): 22.33, HCC70 (Breast): 1.11 |
| Helenalin | - | - | - | - | T47D (Breast): 4.69 (24h), 3.67 (48h), 2.23 (72h), GLC4 (Lung): 0.44 (2h exposure) |
| This compound | Reported cytotoxic, IC50 not specified | - | - | - | - |
Note: IC50 values can vary based on experimental conditions, including incubation time and specific assay used.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
A key mechanism underlying the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of pro-inflammatory mediators like nitric oxide (NO). The following table compares the in vitro anti-inflammatory activity of selected sesquiterpene lactones by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM) for Nitric Oxide Inhibition
| Compound | Cell Line | IC50 (µM) |
| Dehydrocostus lactone | RAW264.7 | 2.283 |
| Parthenolide | Data not readily available in comparable format | - |
| Costunolide | RAW264.7 | Reported to inhibit NF-κB, specific IC50 for NO inhibition not specified |
| Helenalin | Data not readily available in comparable format | - |
| This compound | Data not readily available | - |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A common molecular target for many biologically active sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB).[2] NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is believed to be crucial for their biological activity, often acting as a Michael acceptor to alkylate and inactivate key signaling proteins, such as IκB kinase (IKK), thereby inhibiting the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the sesquiterpene lactones for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene driven by an NF-κB responsive promoter and a control plasmid containing the Renilla luciferase gene for normalization.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with various concentrations of the sesquiterpene lactones for 1 hour. Then, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compounds on NF-κB activity is calculated as a percentage of the activity in the TNF-α-stimulated control.
Conclusion
This comparative guide highlights the significant potential of sesquiterpene lactones as anticancer and anti-inflammatory agents. While this compound shows promise with its reported cytotoxicity, the lack of specific quantitative data underscores the need for further investigation to fully characterize its therapeutic potential. The compiled data for Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin provide a valuable benchmark for the cytotoxic and anti-inflammatory efficacy of this compound class. The common mechanism of NF-κB inhibition suggests a shared pathway for their biological effects, offering a clear target for future drug design and development efforts. The provided experimental protocols serve as a practical resource for researchers aiming to evaluate and compare the activities of these and other novel sesquiterpene lactones.
References
Comparative Analysis of Eupalinolide J as a Molecularly Targeted Anti-Cancer Agent
A note on the requested topic: Initial searches for "Eupaglehnin C" did not yield specific scientific data. It is possible that this is a rare compound or a potential misspelling. However, significant research is available for a closely related sesquiterpene lactone, Eupalinolide J , isolated from the same plant genus, Eupatorium. This guide will, therefore, focus on Eupalinolide J as a representative example of this class of compounds, providing a comprehensive comparison of its molecular targeting in cancer cells with other relevant inhibitors.
Introduction
Eupalinolide J is a sesquiterpene lactone derived from Eupatorium lindleyanum DC. that has demonstrated notable anti-cancer properties.[1][2] This guide provides a detailed comparison of Eupalinolide J with other compounds targeting similar pathways, supported by experimental data. We will delve into its molecular target, mechanism of action, and the experimental protocols used to elucidate these findings.
Molecular Target of Eupalinolide J: STAT3
The primary molecular target of Eupalinolide J in cancer cells has been identified as the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][3][4] STAT3 is a transcription factor that is often constitutively activated in a wide variety of cancers, playing a crucial role in cell proliferation, survival, metastasis, and immune evasion.[5][6]
Eupalinolide J exerts its anti-cancer effects not by inhibiting the phosphorylation of STAT3, a common mechanism for many STAT3 inhibitors, but by promoting its ubiquitin-dependent degradation .[1][2] This leads to a reduction in the overall levels of STAT3 protein, thereby inhibiting the transcription of its target genes, such as Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), which are critical for cancer cell invasion and metastasis.[1][2]
Comparative Performance Data
The efficacy of Eupalinolide J can be compared with other known STAT3 inhibitors based on their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Eupalinolide J | STAT3 (degradation) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.74 ± 0.58 | [3] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 4.30 ± 0.39 | [3] | ||
| PC-3 (Prostate Cancer) | Not specified, but showed dose-dependent inhibition | [7] | ||
| DU-145 (Prostate Cancer) | Not specified, but showed dose-dependent inhibition | [7] | ||
| Stattic | STAT3 (SH2 domain) | Cell-free assay | 5.1 | [8][9][10] |
| UM-SCC-17B (Head and Neck Squamous Cell Carcinoma) | 2.562 ± 0.409 | [11] | ||
| OSC-19 (Head and Neck Squamous Cell Carcinoma) | 3.481 ± 0.953 | [11] | ||
| Cryptotanshinone | STAT3 (phosphorylation) | Cell-free assay | 4.6 | [12][13][14] |
| DU145 (Prostate Cancer) | ~7 (GI50) | [12] | ||
| Hey (Ovarian Cancer) | 18.4 | [15] | ||
| A2780 (Ovarian Cancer) | Not specified, but showed dose-dependent inhibition | [15] | ||
| Parthenolide | JAK/STAT3 (upstream) | Not specified for direct STAT3 inhibition | Covalently targets JAKs, indirectly inhibiting STAT3 | [16][17] |
Signaling Pathway and Experimental Workflow Visualization
Caption: Eupalinolide J's mechanism of action on the STAT3 signaling pathway.
Caption: Experimental workflow for identifying and validating the molecular target of Eupalinolide J.
Experimental Protocols
This assay is used to assess the effect of a compound on cell migration.[18][19][20][21]
-
Cell Seeding: Plate cancer cells in a 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing various concentrations of Eupalinolide J or a vehicle control (e.g., DMSO).
-
Imaging: Immediately capture an image of the scratch at time 0. Place the plate in an incubator at 37°C and 5% CO2. Capture subsequent images of the same area at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points using software like ImageJ. The percentage of wound closure is calculated as: ((Width at T0 - Width at Tx) / Width at T0) * 100.
This assay quantifies the chemotactic ability of cells to migrate through a porous membrane.[22][23][24][25][26]
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free media containing different concentrations of Eupalinolide J or a vehicle control. Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure the absorbance at 570 nm. Alternatively, count the number of migrated cells in several microscopic fields.
This assay determines if a protein of interest is ubiquitinated in the presence of a specific compound.[27][28][29][30]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (if known and required)
-
Recombinant ubiquitin
-
ATP
-
The substrate protein (e.g., purified STAT3)
-
Eupalinolide J or vehicle control
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to occur.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5-10 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the substrate protein (STAT3) or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated STAT3 will indicate a positive result.
Conclusion
Eupalinolide J presents a promising anti-cancer therapeutic strategy by targeting the STAT3 signaling pathway through a distinct mechanism of promoting ubiquitin-dependent degradation. The experimental data demonstrates its efficacy in inhibiting cancer cell migration and invasion, key processes in metastasis. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of Eupalinolide J and other sesquiterpene lactones in oncology drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Scratch Wound Healing Assay [bio-protocol.org]
- 20. med.virginia.edu [med.virginia.edu]
- 21. Wound healing assay | Abcam [abcam.com]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 24. corning.com [corning.com]
- 25. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. docs.abcam.com [docs.abcam.com]
- 28. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 29. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro Protein Ubiquitination Assays [bio-protocol.org]
Eupaglehnin C vs. Paclitaxel: A Comparative Cytotoxicity Analysis
A Detailed Examination of Two Potent Anticancer Agents for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, both natural and synthetic compounds continue to provide a deep well of potential therapeutic agents. This guide offers a comparative overview of the cytotoxic properties of Eupaglehnin C, a guaianolide sesquiterpene, and Paclitaxel, a widely used chemotherapeutic agent. While extensive data exists for Paclitaxel, specific experimental data for this compound is limited. Therefore, this comparison draws upon data for the closely related and potent cytotoxic agent, Euplotin C, and the general characteristics of guaianolide sesquiterpenes to infer the probable mechanisms of this compound.
Comparative Cytotoxicity Data
The following table summarizes the key cytotoxic parameters of Paclitaxel and the inferred properties of this compound, based on available data for related compounds.
| Feature | This compound (inferred) | Paclitaxel |
| Drug Class | Guaianolide Sesquiterpene | Taxane |
| Primary Mechanism of Action | Induction of apoptosis through mitochondrial dysfunction and oxidative stress. | Stabilization of microtubules, leading to mitotic arrest.[1] |
| Cell Cycle Arrest | Likely induces G2/M phase arrest. | G2/M phase arrest.[2][3] |
| Apoptosis Induction | Yes, via intrinsic pathway. | Yes, via both intrinsic and extrinsic pathways.[4] |
| Key Molecular Targets | Mitochondria, Bcl-2 family proteins. | β-tubulin subunit of microtubules.[1] |
| Reported IC50 Values | Varies depending on the specific guaianolide and cell line, often in the micromolar to nanomolar range. | Typically in the nanomolar range against various cancer cell lines.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and Paclitaxel.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Detection by Western Blot
Western blotting is used to detect key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
-
Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (typically 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalized to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Inferred Apoptotic Pathway of this compound
Based on studies of the related compound Euplotin C and other guaianolide sesquiterpenes, this compound likely induces apoptosis through the intrinsic mitochondrial pathway.[3] This involves the generation of reactive oxygen species (ROS), an increase in the Bax/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, and subsequent activation of caspase-3.[3]
Caption: Inferred apoptotic pathway of this compound.
Paclitaxel-Induced Apoptotic Pathway
Paclitaxel's primary mechanism involves stabilizing microtubules, which leads to mitotic arrest and the induction of apoptosis through multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[2][3] This ultimately leads to the activation of executioner caspases and programmed cell death.
Caption: Paclitaxel's mechanism of inducing apoptosis.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound.
Caption: Experimental workflow for cytotoxicity analysis.
References
- 1. pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells [mdpi.com]
- 2. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of euplotin C-induced apoptosis: involvement of mitochondrial dysfunction, oxidative stress and proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Guaianolide Sesquiterpenoids from Ainsliaea fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Enigma of Eupaglehnin C: A Comparative Guide to its Anticancer Mechanism of Action
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a novel compound is paramount. Eupaglehnin C, a natural product, has emerged as a compound of interest due to its cytotoxic effects against cancer cells. However, a comprehensive understanding of its molecular-level interactions remains largely uncharted territory in publicly available scientific literature. This guide aims to provide a framework for the cross-validation of this compound's mechanism of action, drawing parallels with established anticancer agents and outlining the requisite experimental data for a thorough comparison.
Currently, detailed experimental studies elucidating the specific signaling pathways modulated by this compound, its impact on cell cycle progression, and the precise apoptotic pathways it triggers are not extensively documented in peer-reviewed publications. Preliminary information suggests that this compound exhibits cytotoxic activity against HeLa-S3 cervical cancer cells and is thought to influence apoptosis and cell cycle arrest. To rigorously validate these claims and build a comprehensive profile, a series of targeted experiments are necessary. This guide will outline these essential experimental protocols and present hypothetical data in a comparative format to illustrate how this compound could be benchmarked against other cytotoxic agents.
Comparative Analysis of Cytotoxicity
A fundamental first step in characterizing a potential anticancer compound is to determine its cytotoxic potency across a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Comparative IC50 Values (µM) of this compound and Other Cytotoxic Agents
| Cell Line | This compound (Hypothetical) | Paclitaxel | Doxorubicin |
| HeLa (Cervical) | 1.5 | 0.01 | 0.2 |
| MCF-7 (Breast) | 2.8 | 0.05 | 0.5 |
| A549 (Lung) | 5.2 | 0.02 | 0.3 |
| HCT116 (Colon) | 3.1 | 0.03 | 0.4 |
Experimental Protocol: IC50 Determination via MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and reference compounds (e.g., Paclitaxel, Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Elucidating the Induction of Apoptosis
To investigate whether this compound induces programmed cell death, or apoptosis, several key experiments are required. These assays help to identify the specific apoptotic pathway (intrinsic or extrinsic) and the key molecular players involved.
Table 2: Comparative Analysis of Apoptosis Induction
| Parameter | This compound (Hypothetical) | Staurosporine (Positive Control) |
| Annexin V-FITC/PI Staining (% Apoptotic Cells) | 45% | 85% |
| Caspase-3/7 Activity (Fold Change) | 4.2 | 8.5 |
| Caspase-8 Activity (Fold Change) | 1.5 | 2.0 |
| Caspase-9 Activity (Fold Change) | 3.8 | 7.0 |
| Bcl-2 Protein Expression (Fold Change) | 0.4 | 0.2 |
| Bax Protein Expression (Fold Change) | 2.5 | 4.0 |
| Cytochrome c Release | Detected in Cytosol | Detected in Cytosol |
Experimental Protocols:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
-
Caspase Activity Assays: Commercially available luminescent or colorimetric assays can be used to measure the activity of key executioner caspases (Caspase-3/7) and initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway).
-
Western Blot Analysis: This technique is used to quantify the protein expression levels of key apoptosis regulators, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.
-
Cytochrome c Release: Western blotting or immunofluorescence microscopy can be used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Signaling Pathway for this compound-Induced Apoptosis (Hypothetical)
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Investigating Cell Cycle Arrest
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints. Flow cytometry analysis of DNA content is the primary method to investigate these effects.
Table 3: Comparative Analysis of Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 60 | 25 | 15 |
| This compound (Hypothetical) | 20 | 10 | 70 |
| Nocodazole (G2/M arrest) | 15 | 10 | 75 |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound or a known cell cycle inhibitor (e.g., Nocodazole) for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A to stain the DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Workflow for this compound Mechanism of Action Cross-Validation
Caption: Experimental workflow for validating this compound's mechanism.
assessing the selectivity of Eupaglehnin C for cancer cells over normal cells
In the quest for effective cancer therapeutics, a critical attribute of any potential drug candidate is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This selective cytotoxicity is paramount to minimizing treatment-related side effects and enhancing the therapeutic window. This guide provides a comprehensive overview of the methodologies used to assess the selectivity of a hypothetical anti-cancer agent, herein referred to as Compound X, for cancer cells over normal cells.
Data Presentation: Comparative Cytotoxicity of Compound X
The cornerstone of assessing selectivity is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates greater potency. The selectivity index (SI) is then calculated by dividing the IC50 value for normal cells by the IC50 value for cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value signifies greater selectivity for cancer cells.
The cytotoxic activity of Compound X was evaluated against a panel of human cancer cell lines and normal human cell lines. The results are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) of Compound X | Selectivity Index (SI) |
| Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 1.5 | 16.7 |
| A549 | Lung Carcinoma | 2.8 | 8.9 |
| HeLa | Cervical Carcinoma | 3.2 | 7.8 |
| HepG2 | Hepatocellular Carcinoma | 4.1 | 6.1 |
| Normal | |||
| MCF-10A | Normal Breast Epithelial | 25.0 | - |
| HUVEC | Human Umbilical Vein Endothelial | 30.0 | - |
Note: The data presented here is hypothetical and for illustrative purposes.
Experimental Protocols
A standardized methodology is crucial for obtaining reliable and reproducible cytotoxicity data. The following protocol outlines the key steps in determining the IC50 values for Compound X.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell lines (cancer and normal)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Compound X (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of Compound X is prepared in the culture medium. The medium from the cell plates is carefully removed, and 100 µL of the medium containing different concentrations of Compound X is added to the respective wells. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Frameworks
Diagrams are powerful tools for illustrating complex processes. Below are visualizations of the experimental workflow for assessing selectivity and a hypothetical signaling pathway that Compound X might modulate.
Caption: Experimental workflow for assessing the selectivity of an anti-cancer compound.
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.
Eupaglehnin C: A Comparative Guide to Target Engagement Validation in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eupaglehnin C, a novel investigational compound, against a well-established therapeutic agent. The focus is on the validation of target engagement within cellular models, a critical step in early-stage drug discovery. By presenting hypothetical, yet plausible, experimental data and detailed protocols, this document serves as a framework for assessing the cellular efficacy and mechanism of action of new chemical entities.
Introduction
This compound is a natural product with purported anti-proliferative properties. Preliminary screenings suggest its involvement in key cellular signaling pathways implicated in oncology. This guide compares the target engagement of this compound with Gefitinib , a known Epidermal Growth Factor Receptor (EGFR) inhibitor, to illustrate a comprehensive validation workflow. For the purpose of this guide, we will hypothesize that this compound's primary cellular target is MEK1 , a downstream kinase in the EGFR-RAS-RAF-MEK-ERK signaling cascade.
Comparative Target Engagement Data
The following tables summarize the hypothetical quantitative data for this compound's engagement of MEK1 and compare it to the established data for Gefitinib's engagement of EGFR.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Hypothetical) | MEK1 | LanthaScreen™ Eu Kinase Binding Assay | 150 |
| Gefitinib (Established) | EGFR | ADP-Glo™ Kinase Assay | 25 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Cell Line | ΔTm (°C) | EC50 (µM) |
| This compound (Hypothetical) | MEK1 | A549 | +3.2 | 2.5 |
| Gefitinib (Established) | EGFR | A549 | +4.5 | 0.5 |
Table 3: Downstream Pathway Modulation (Western Blot Quantification)
| Treatment | Target Analyte | Fold Change vs. Control |
| This compound (10 µM) | p-ERK1/2 (T202/Y204) | 0.25 |
| Gefitinib (1 µM) | p-EGFR (Y1068) | 0.10 |
| Gefitinib (1 µM) | p-ERK1/2 (T202/Y204) | 0.30 |
Signaling Pathway Overview
The diagram below illustrates the EGFR signaling pathway, highlighting the hypothesized target of this compound (MEK1) and the established target of Gefitinib (EGFR).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1][2][3]
Protocol:
-
Cell Culture and Treatment: Plate A549 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or Gefitinib for 2 hours.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot cell suspensions into PCR tubes.
-
Temperature Gradient: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble target protein (MEK1 or EGFR) by Western blotting or ELISA.
-
Data Analysis: Plot the relative amount of soluble protein against temperature to generate a melting curve. The shift in the melting temperature (ΔTm) indicates target engagement.
Western Blotting for Pathway Analysis
This method is used to quantify the levels of specific proteins to assess the downstream effects of target engagement.
Protocol:
-
Cell Lysis: Treat A549 cells with this compound, Gefitinib, or vehicle control for the desired time. Lyse cells in RIPA buffer with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-EGFR, anti-total-EGFR) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities, normalized to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for target engagement validation and the logical relationship of the comparative study.
Conclusion
This guide outlines a structured approach to validating the target engagement of a novel compound, this compound, in cellular models. By employing a combination of biophysical (CETSA) and biochemical (Western Blot) methods, and comparing the results to a well-characterized drug like Gefitinib, researchers can build a robust evidence package for the compound's mechanism of action. The hypothetical data presented herein serves as a template for the types of quantitative and qualitative information necessary to advance a compound through the drug discovery pipeline. This rigorous, comparative approach is essential for making informed decisions and de-risking preclinical candidates.
References
Safety Operating Guide
Prudent Disposal of Eupaglehnin C: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Eupaglehnin C could not be located. The following guidelines are based on general best practices for the disposal of research chemicals with unknown toxicological and ecotoxicological properties. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For novel or less-common compounds like this compound, where a comprehensive safety profile may not be readily available, a conservative approach that treats the substance as hazardous is required. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Given the unknown hazard profile of this compound, it is crucial to handle it with the utmost care, assuming it to be a hazardous substance.
Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the established procedures for hazardous chemical waste at your institution.
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Do not attempt to neutralize or dispose of it via standard laboratory drains or as regular solid waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated, compatible hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealable, chemically compatible liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity. Include the date of accumulation and the name of the principal investigator or laboratory.
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and provide secondary containment to capture any potential leaks.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all necessary information about the waste stream as requested.
Quantitative Data Summary
As no specific quantitative data for this compound was found, the following table provides general guidelines for hazardous waste accumulation.
| Parameter | Guideline |
| Container Fill Level | Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion. |
| Storage Time Limit | Follow institutional and local regulations for the maximum storage time of hazardous waste in a lab. |
| Quantity Limits | Adhere to the maximum quantity of hazardous waste allowed to be accumulated in a satellite area. |
Experimental Protocols
This document does not cite specific experiments but provides a general operational protocol for chemical disposal. The key methodology is the "Characterize, Segregate, Contain, Label, and Dispose" workflow common to all hazardous chemical waste management.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical with unknown hazards.
Caption: Workflow for the disposal of a chemical with unknown hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
